Product packaging for FMR-1 protein(Cat. No.:CAS No. 139135-51-6)

FMR-1 protein

Cat. No.: B1180153
CAS No.: 139135-51-6
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Description

The FMR-1 protein (FMRP) is an RNA-binding protein encoded by the FMR1 gene, serving as a critical regulator of translation, particularly in neurons . Its function is essential for normal neural development and synaptic plasticity . The loss of FMRP function results in Fragile X Syndrome (FXS), the most common inherited form of intellectual disability and a leading genetic cause of autism . Research has revealed that FMRP regulates the translation of a subset of mRNAs, including those encoding proteins with intrinsically disordered regions that are prone to liquid-liquid phase separation, a process vital for the formation of biomolecular condensates in cells . Beyond its well-established role in neurodevelopment, emerging evidence indicates that FMRP has broader functions, including the regulation of cellular metabolism—such as glycolysis, mitochondrial function, and lipid metabolism—with implications for cancer biology and the tumor microenvironment . In the nucleus, FMRP is implicated in maintaining genomic integrity through interactions with non-canonical nucleic acid structures like R-loops . This multi-faceted protein interacts with various partners, including RNA, the ribosome, and proteins like FXR2, to regulate mRNA stability, cellular stress responses, and mitochondrial function . This this compound is provided for research purposes only. It is a key reagent for studies investigating the molecular mechanisms of Fragile X Syndrome, autism spectrum disorders, neuronal development, synaptic function, and cellular metabolism. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

139135-51-6

Molecular Formula

C6H5ClOS2

Synonyms

FMR-1 protein

Origin of Product

United States

Molecular Biology of Fmr 1 Gene Fmr1 and Protein Fmrp

FMR1 Gene Structure and Transcriptional Control

The FMR1 gene, located on the X chromosome, spans approximately 38 to 40 kilobases and consists of 17 exons. oup.comresearchgate.net A key feature of this gene is a polymorphic CGG trinucleotide repeat in its 5' untranslated region (5' UTR). researchgate.netmedlineplus.gov The number of these repeats is a critical determinant of FMR1 gene activity.

CGG Trinucleotide Repeat Expansion and FMR1 Gene Silencing Mechanisms

In the general population, the number of CGG repeats typically ranges from 5 to 44. frontiersin.org Alleles with 55 to 200 repeats are considered premutation (PM) alleles and are associated with increased transcriptional activity. plos.orgunicatt.it However, when the number of CGG repeats exceeds 200, it is classified as a full mutation (FM). frontiersin.orgnih.gov This expansion leads to the epigenetic silencing of the FMR1 gene, a hallmark of Fragile X syndrome. mdpi.comfrontiersin.orgresearchgate.net

The silencing is not caused by a change in the DNA sequence of the promoter or coding regions but by epigenetic modifications. frontiersin.orgnih.gov One proposed mechanism involves the formation of a stable R-loop, where the nascent G-rich RNA transcript hybridizes with the template DNA strand, displacing the non-template strand. plos.orgfrontiersin.org This structure is thought to trigger subsequent silencing events. researchgate.netresearchgate.net Another theory suggests that the expanded CGG repeats may attract specific proteins that initiate the silencing cascade. oup.com

FMR1 mRNA Isoforms and Differential Expression

The FMR1 gene undergoes complex alternative splicing, giving rise to numerous mRNA isoforms that can encode a variety of FMRP protein variants. riojournal.comspandidos-publications.com This process involves the inclusion or exclusion of specific exons, particularly exons 12, 14, 15, and 17, potentially generating up to 24 different mature transcripts. spandidos-publications.comoup.com To date, at least 20 distinct spliced isoforms have been identified in human tissues. spandidos-publications.com

The expression and relative abundance of these isoforms are not uniform and can vary significantly between different tissues and at different developmental stages. spandidos-publications.comnih.govplos.org For instance, isoforms lacking exon 12 are the most abundant in human peripheral blood cells, testis, and brain tissues. spandidos-publications.com Specifically, ISO7 and ISO17 are often the most prevalent, though their relative proportions differ between these tissues. spandidos-publications.comoup.com The presence of exon 12 has been noted to differ between fetal and adult cerebral cortex tissue, suggesting a role for specific isoforms in neurodevelopment. spandidos-publications.com

Isoform FeatureRelative Abundance in Normal TissuesExpression Change in Premutation CarriersPotential Significance
Lacking Exon 12 (e.g., ISO7, ISO17) Most abundant in brain, testis, and blood cells. spandidos-publications.comIncreased, but part of a general upregulation. nih.govMay be involved in the primary physiological functions of FMRP. spandidos-publications.com
Lacking Exons 12 & 14 (e.g., Iso10, Iso10b) Lower abundance than isoforms lacking only exon 12. nih.govDisproportionately high increase (4-6 fold relative to total mRNA increase). nih.govnih.govMay contribute specifically to the RNA toxicity seen in premutation disorders. nih.gov
Full-length (ISO1) Represents a small proportion of total isoforms. spandidos-publications.comIncreased as part of general upregulation. nih.govEncodes the full-length FMRP, but may not be the most functionally prevalent form.
Lacking Exon 14 Minor endogenous isoform. oup.comIncreased as part of general upregulation. nih.govAlters the C-terminus of the protein, leading to nuclear localization. oup.com

Non-coding RNA Regulation of FMR1 (e.g., FMR4/FMR1-AS1, microRNAs like miR-323a-3p)

The expression of the FMR1 gene is also subject to regulation by non-coding RNAs (ncRNAs), adding another layer of complexity to its molecular biology. These ncRNAs include long non-coding RNAs (lncRNAs) and microRNAs (miRNAs).

One significant lncRNA is FMR1-AS1, also known as FMR4. It is transcribed in the antisense direction from the FMR1 locus. Evidence suggests that FMR1-AS1 may play a role in the epigenetic silencing of the FMR1 gene. It is proposed that the transcript could recruit chromatin-modifying complexes to the FMR1 promoter, contributing to the establishment of a heterochromatic state. mdpi.com This is part of a broader hypothesis of RNA-directed gene silencing, where ncRNAs can guide the epigenetic machinery to specific genomic locations. unicatt.itmdpi.com

MicroRNAs (miRNAs) are small, ~22 nucleotide-long ncRNAs that typically regulate gene expression post-transcriptionally by binding to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. The FMR1 mRNA itself is a target for regulation by several miRNAs. For example, miR-323a-3p has been implicated in the regulation of FMR1 expression. The interaction of miRNAs with the FMR1 transcript can influence the levels of FMRP, thereby affecting the downstream pathways that FMRP controls. Conversely, FMRP itself is known to interact with the miRNA pathway, suggesting a complex reciprocal relationship. mdpi.comebi.ac.uk

FMRP Protein Structure and Domains

The Fragile X Mental Retardation Protein (FMRP) is a 632-amino acid protein that functions primarily as an RNA-binding protein. nih.gov Its structure is modular, comprising several distinct domains that mediate its interactions with RNA, other proteins, and chromatin, and dictate its subcellular localization. nih.govresearchgate.net

RNA Binding Domains (K Homology [KH0, KH1, KH2] domains, Arginine-Glycine-Glycine [RGG] box)

FMRP's ability to regulate the translation of a vast number of mRNAs is conferred by its multiple RNA-binding domains (RBDs). nih.govnih.gov

K Homology (KH) Domains: FMRP contains three KH domains: KH0, KH1, and KH2. nih.govnih.gov The KH domain is a conserved motif found in many RNA-binding proteins. nih.gov While KH1 and KH2 have long been recognized as canonical RBDs, the KH0 domain was identified more recently through structural studies. nih.govnih.gov Unlike the canonical KH1 and KH2 domains, KH0 lacks the conserved GxxG loop, which raises questions about its RNA-binding mechanism. nih.govnih.gov Point mutations within the KH1 (G266E) and KH2 (I304N) domains have been identified in rare FXS cases, underscoring their critical importance for FMRP function. nih.govoup.combiorxiv.org Interestingly, in vitro studies have shown that the FMRP KH domains bind weakly to simple, single-stranded RNA sequences, suggesting they may have evolved to recognize more complex, higher-order RNA structures like pseudoknots. nih.govnih.govnih.gov The KH2 domain, for example, shows a high affinity for an artificial RNA kissing complex structure. nih.govoup.com

Arginine-Glycine-Glycine (RGG) Box: Located near the C-terminus, the RGG box is a positively charged region rich in arginine and glycine (B1666218) residues. nih.govnih.gov This domain is the primary high-affinity RNA-binding motif of FMRP. nih.gov The RGG box preferentially binds to RNA structures known as G-quadruplexes (G4s), which are four-stranded structures formed in guanine-rich nucleic acid sequences. nih.govnih.govnih.gov The interaction between the RGG box and G4 structures is highly specific and is thought to be a key mechanism by which FMRP recognizes a subset of its mRNA targets. nih.govnih.govnih.gov The RGG box, in conjunction with the C-terminal domain, can also function as a non-canonical RNA-binding domain that is essential for translational repression, independent of G4 structures. nih.gov

Protein-Protein Interaction Domains (Agenet/Tudor domains, Nuclear Localization Signal [NLS], Nuclear Export Signal [NES])

In addition to binding RNA, FMRP engages in numerous protein-protein interactions and shuttles between the nucleus and the cytoplasm, functions mediated by specific domains. nih.govcdnsciencepub.com

Agenet/Tudor Domains: The N-terminus of FMRP contains a tandem array of two Agenet domains, which are structurally classified as Tudor domains. nih.govnih.govoup.com These domains are known to be "Royal Family" chromatin-binding modules. oup.com The FMRP Agenet domains mediate interactions with other proteins and with chromatin. nih.govnih.gov They have been shown to bind to methylated histones, such as H3K79me2, which implicates FMRP in chromatin-related processes like the DNA damage response. mdpi.comnih.gov The N-terminal region containing these domains is also the site of interaction for proteins like NUFIP1 and CYFIP1/2. nih.gov

Nuclear Localization Signal (NLS) and Nuclear Export Signal (NES): FMRP contains both an NLS and an NES, which facilitate its transport between the nucleus and the cytoplasm. nih.govnih.govnih.gov The NLS is located within the N-terminal region of the protein, while the NES is found in a more central, unstructured region. mdpi.comresearchgate.net This shuttling capability is central to FMRP's proposed function of binding target mRNAs in the nucleus and escorting them to the cytoplasm and, ultimately, to polyribosomes for translation. cdnsciencepub.complos.org Although FMRP can move between compartments, at steady state, it is predominantly found in the cytoplasm. nih.gov

DomainLocationPrimary Function(s)Key Interacting Molecules
Agenet/Tudor Domains (x2) N-terminusProtein-protein interaction, Chromatin binding. nih.govnih.govMethylated histones (H3K79me2), NUFIP1, CYFIP1/2. mdpi.comnih.gov
KH0 Domain N-terminal regionPutative RNA/DNA binding. nih.govNucleic acids. nih.gov
KH1 Domain CentralRNA binding (complex structures). nih.govnih.govmRNA targets. nih.gov
KH2 Domain CentralRNA binding (kissing complex structures). nih.govoup.commRNA targets. nih.gov
RGG Box C-terminal regionHigh-affinity RNA binding (G-quadruplexes). nih.govnih.govG-quadruplex forming mRNAs. nih.gov
NLS N-terminusNuclear import. nih.govnih.govImportin proteins.
NES Central regionNuclear export. nih.govresearchgate.netExportin proteins.

FMRP Post-Translational Modifications (PTMs) and Functional Modulation

The function of FMRP is dynamically regulated by a variety of post-translational modifications (PTMs). These chemical modifications can alter the protein's interactions, localization, and activity, providing a mechanism for fine-tuning its role in response to cellular signals. nih.govresearchgate.net

Phosphorylation: FMRP is subject to phosphorylation, primarily on serine residues. nih.gov A key phosphorylation site is Serine 499 (in mouse FMRP, homologous to Serine 500 in human FMRP), which is located in the C-terminal intrinsically disordered region. mdpi.commdpi.com This modification is often triggered by signaling pathways, such as those initiated by metabotropic glutamate (B1630785) receptor (mGluR) activation. nih.gov Phosphorylation at this site is thought to be critical for FMRP's function as a translational repressor. researchgate.net Phosphorylated FMRP tends to associate with ribosome-bound mRNA, inhibiting translation, whereas dephosphorylation leads to its dissociation and allows protein synthesis to proceed. researchgate.net

Arginine Methylation: The RGG box of FMRP is a target for arginine methylation. nih.gov Specific arginine residues within this domain can be methylated, and this modification is known to be modulated by alternative splicing of exon 15. nih.govfraxa.org Arginine methylation can influence the RNA-binding properties of the RGG box, thereby regulating FMRP's association with its target mRNAs and with polyribosomes. nih.govfraxa.org

Ubiquitination: FMRP can also be ubiquitinated. This process, which involves the attachment of ubiquitin molecules, typically targets a protein for degradation by the proteasome. The ubiquitination and subsequent degradation of FMRP are necessary for the translation of certain neuronal proteins involved in processes like long-term depression (LTD). researchgate.net

Phosphorylation of FMRP (e.g., by casein kinase II, Serine residues)

Phosphorylation is a key post-translational modification that governs FMRP's role as a translational repressor. mdpi.comemory.edu A critical phosphorylation event occurs at serine 499 (S499 in mice, S500 in humans), a residue located in the protein's C-terminal region. researchgate.netnih.gov Research has identified casein kinase II (CK2), a constitutively active serine/threonine protein kinase, as the enzyme responsible for phosphorylating this specific site. researchgate.neteneuro.orgnih.gov

This initial phosphorylation by CK2 is considered a permissive step, enabling subsequent phosphorylation events on adjacent serine and threonine residues by other kinases. researchgate.netresearchgate.neteneuro.org This hierarchical phosphorylation is a dynamic process. While CK2-mediated phosphorylation at S499 is constitutive, further phosphorylation can be modulated by neuronal activity, for instance, downstream of metabotropic glutamate receptor (mGluR) signaling. nih.goveneuro.orgnih.gov The dephosphorylation of FMRP is carried out by protein phosphatase 2A (PP2A). researchgate.netfrontiersin.org Phosphorylated FMRP is associated with stalled polyribosomes and represses the translation of its bound mRNA targets. mdpi.comnih.govresearchgate.net This regulatory mechanism is vital, as the phosphorylation state of FMRP dictates its ability to control the synthesis of proteins essential for synaptic function. nih.govnih.gov

Key Molecules in FMRP Phosphorylation Function Relevant Residues
Casein Kinase II (CK2) A constitutively active kinase that performs the initial phosphorylation of FMRP. eneuro.orgnih.govSerine 499 (S499) in mice, S500 in humans. researchgate.netnih.gov
Protein Phosphatase 2A (PP2A) A phosphatase that dephosphorylates FMRP, counteracting the effects of kinases. researchgate.netfrontiersin.orgSerine 499 (S499). researchgate.net
S6K1 A kinase implicated in the phosphorylation of FMRP downstream of the mTOR signaling cascade. researchgate.netresearchgate.netNearby serine/threonine residues following initial S499 phosphorylation. researchgate.net

Ubiquitination of FMRP

Ubiquitination is a post-translational modification that marks proteins for degradation by the proteasome. frontiersin.org FMRP undergoes degradation primarily through the ubiquitin-proteasome system (UPS). frontiersin.org This process is not random but is tightly regulated and linked to the protein's phosphorylation status. frontiersin.org Specifically, the dephosphorylation of FMRP, particularly at the S499 residue, facilitates its ubiquitination. frontiersin.org

This dephosphorylation can be triggered by the activation of metabotropic glutamate receptors (mGluRs), which in turn activates the phosphatase PP2A. frontiersin.orgjneurosci.org Once dephosphorylated, FMRP becomes a target for specific E3 ubiquitin ligases, such as the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activator Cdh1 (APC/C-Cdh1), which attach ubiquitin molecules to FMRP. frontiersin.org This ubiquitination leads to the degradation of FMRP. frontiersin.orgjneurosci.org This rapid, activity-dependent degradation of FMRP serves as a switch to relieve its translational repression, allowing for the immediate synthesis of proteins required for synaptic plasticity, such as that seen in long-term depression (LTD). mdpi.comemory.edujneurosci.org This mechanism is also involved in axonal guidance during development, where localized degradation of FMRP in response to guidance cues like Semaphorin-3A is necessary for growth cone collapse. frontiersin.org

Key Components in FMRP Ubiquitination Role
Ubiquitin-Proteasome System (UPS) The primary cellular machinery for targeted protein degradation. frontiersin.org
Dephosphorylation at S499 A prerequisite that makes FMRP susceptible to ubiquitination. frontiersin.org
mGluR activation Triggers the signaling cascade leading to FMRP dephosphorylation and subsequent ubiquitination. jneurosci.org
APC/C-Cdh1 An E3 ubiquitin ligase complex that targets dephosphorylated FMRP for ubiquitination. frontiersin.org

SUMOylation of FMRP

SUMOylation is another critical post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein. FMRP has been identified as a target for SUMOylation in the brain. mdpi.comdntb.gov.ua This modification is triggered by the activation of group 1 metabotropic glutamate receptors (mGlu5). mdpi.comencyclopedia.pub

The functional SUMOylation sites on FMRP have been identified as lysine (B10760008) residues K88 and K130. mdpi.com The SUMOylation of FMRP plays a crucial role in regulating its function within dendrites. mdpi.cominserm.fr Specifically, the activation of mGlu5 receptors promotes the SUMOylation of FMRP, which in turn controls the homomerization (the process of binding to other FMRP molecules) of the protein within dendritic mRNA granules. dntb.gov.ua This change in FMRP's interaction with itself is essential for regulating the elimination and maturation of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. mdpi.comdntb.gov.ua By controlling the release of mRNA from these granules, SUMOylation allows for the localized translation of proteins necessary for shaping synaptic connections. mdpi.cominserm.fr

Factor Description
SUMO (Small Ubiquitin-like Modifier) A small protein that is covalently attached to lysine residues on target proteins. inserm.fr
mGlu5 Receptor Activation The trigger for FMRP SUMOylation in neurons. mdpi.comencyclopedia.pub
Lysine (K) residues K88, K130 The specific sites on FMRP where SUMO proteins are attached. mdpi.com

Impact of PTMs on FMRP Activity, Stability, and Localization

The various post-translational modifications of FMRP have a profound and coordinated impact on its activity, stability, and localization, thereby fine-tuning its role in neuronal function. mdpi.comresearchgate.netnih.gov

Activity: FMRP's primary activity as a translational repressor is directly controlled by phosphorylation. mdpi.com The phosphorylated state is associated with translational repression, where FMRP, bound to mRNA in stalled polyribosomes, prevents protein synthesis. mdpi.comresearchgate.net Conversely, dephosphorylation relieves this repression. mdpi.com SUMOylation also modulates FMRP's activity by controlling its ability to form complexes and release its mRNA cargo at synapses, thus allowing for activity-dependent local translation. mdpi.comdntb.gov.uafrontiersin.org

Stability: The stability of the FMRP protein is primarily regulated by ubiquitination. frontiersin.org Dephosphorylation of FMRP at key serine residues triggers its ubiquitination and subsequent degradation by the proteasome. frontiersin.orgjneurosci.org This mechanism provides a rapid way to remove FMRP and switch on the translation of its target mRNAs in response to synaptic stimuli. jneurosci.org

Localization: FMRP is known to be a component of ribonucleoprotein (RNP) granules that transport mRNA along dendrites. frontiersin.orgfrontiersin.org PTMs influence the dynamics of these granules. For instance, the SUMOylation of FMRP, prompted by neuronal activation, leads to its dissociation from mRNA granules at the base of dendritic spines, allowing for the localized release and translation of its target mRNAs. mdpi.com Ubiquitination-induced degradation of FMRP can also disrupt these RNP granules, affecting the transport and proper localization of mRNAs essential for normal cellular function. frontiersin.org

Cellular and Subcellular Localization of Fmrp

FMRP Distribution in Neural Tissues

FMRP is widely expressed in mammalian tissues, with particularly high abundance in neurons throughout the central nervous system (CNS). plos.orgnih.gov Early studies using immunocytochemistry and in situ hybridization detected abundant FMRP mRNA and protein, suggesting high levels in specific neuronal populations such as hippocampal pyramidal cells, giant cholinergic neurons of the nucleus basalis, and cells in the cerebellum. nih.govjneurosci.org While some initial reports suggested limited expression in glial cells, more recent research indicates that FMRP is present in neural stem cells and likely all neuronal and glial cell types, including astrocytes, oligodendrocytes, and microglia, in a brain structure and development-dependent manner. nih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.org

The distribution of FMRP within the brain is not uniform across all regions and cell types. Studies in mice have systematically mapped FMRP expression, identifying prominent cell groups with high FMRP levels, particularly sensory and motor neurons in the brainstem and thalamus. nih.govfsu.edu Conversely, lower levels were observed in many cell groups in the midbrain and hypothalamus. nih.govfsu.edu Differential patterns of FMRP distribution are observed in both cortical and subcortical regions, with areas containing adjacent cell groups exhibiting high and low FMRP levels, or variations between layers of the same cortical areas. nih.govfsu.edu This suggests that FMRP expression is specific to individual neuronal cell groups rather than being uniformly associated with entire brain regions. nih.govfsu.edu

In astrocytes, FMRP expression is observed during development, with highest levels correlating with periods of synapse growth, stabilization, and maturation, declining in adulthood. frontiersin.org FMRP-deficient astrocytes have been shown to contribute to altered dendritic arborization and synaptic protein abnormalities in co-culture studies. frontiersin.org

Cytoplasmic Localization and Polyribosome Association

FMRP is predominantly localized to the cytoplasm in various cell types. oup.comoup.comoup.com A significant portion of cytoplasmic FMRP is found in association with polyribosomes, which are clusters of ribosomes engaged in active protein translation. jneurosci.orgoup.commolbiolcell.orgresearchgate.netnih.govnih.gov This association is dependent on the presence of mRNA, indicating that FMRP is a component of messenger ribonucleoprotein (mRNP) complexes. oup.comresearchgate.net

Detailed biochemical and morphological studies have shown that FMRP co-fractionates primarily with free polysomes and, to some extent, with rough endoplasmic reticulum-associated ribosomes. jneurosci.org Ultrastructural studies using immunogold electron microscopy have directly localized FMRP to intraneuronal polysomes. jneurosci.org This association with actively translating polyribosomes is observed across different cell lines and in the brain and appears to be largely unaffected by alterations in translational processes induced by conditions like serum stimulation or starvation, suggesting a potential housekeeping function for FMRP. researchgate.netnih.gov

FMRP's association with polyribosomes is functionally important. Studies have shown that mutations in FMRP, such as the I304N mutation associated with a severe FXS phenotype, can abolish this association, leading to the sequestration of bound mRNAs in non-translatable mRNP particles. nih.gov This highlights the critical role of FMRP's interaction with the translational machinery.

Nuclear Localization and Shuttling Mechanisms

Although predominantly cytoplasmic, FMRP has also been detected in the nucleus, albeit typically at lower levels. plos.orgjneurosci.orgoup.comoup.comoup.compnas.orgmdpi.com The presence of both nuclear localization signals (NLS) and nuclear export signals (NES) within the FMRP sequence suggests that the protein can shuttle between the nuclear and cytoplasmic compartments. nih.govjneurosci.orgoup.comoup.comoup.comkuleuven.be

Studies using immunogold electron microscopy have provided evidence of FMRP nucleocytoplasmic shuttling, with localization observed in the neuronal nucleoplasm and within nuclear pores, consistent with transit between the two compartments. nih.govjneurosci.org The NES of FMRP is a leucine-rich sequence similar to those found in other shuttling proteins like HIV-1 Rev. oup.comoup.comembopress.org This NES is encoded within exon 14 of the FMR1 gene, and its mutation can lead to mislocalization of FMRP to the nucleus. oup.comembopress.org Nuclear export mediated by this NES is an active, temperature- and sequence-dependent process that is inhibited by Leptomycin B, a specific inhibitor of exportin1. oup.comoup.comoup.com

While the role of nuclear FMRP is still being investigated, its presence in the nucleus and its shuttling capabilities suggest potential involvement in processes such as mRNA export from the nucleus. plos.orgoup.comoup.compnas.orgembopress.org Specific FMRP isoforms, particularly isoforms 6 and 12 containing a novel C-terminal domain, have been shown to localize to Cajal bodies, nuclear structures involved in the assembly and maturation of ribonucleoprotein complexes. plos.org This localization is dependent on the RNA-binding properties of FMRP, further suggesting potential roles in nuclear RNA metabolism. plos.org

Synaptic and Dendritic Localization of FMRP

FMRP is prominently localized in neuronal dendrites and at synapses, key sites for protein synthesis and synaptic plasticity. nih.govjneurosci.orgmolbiolcell.orgpnas.orgemory.edunih.govfrontiersin.orgelifesciences.org It is found in large- and small-caliber dendrites, dendritic branch points, at the origins of spine necks, and in spine heads, all locations known to contain neuronal polysomes. nih.govjneurosci.orgfrontiersin.org

Within dendrites and at synapses, FMRP is associated with polyribosomes, indicating its involvement in local protein translation. nih.govmolbiolcell.orgnih.govfrontiersin.org FMRP and its bound mRNAs are transported to dendritic shafts and spines, often in the form of mRNP granules. molbiolcell.orgpnas.orgemory.edufrontiersin.org This transport is regulated by neuronal activity, such as the activation of group I metabotropic glutamate (B1630785) receptors (GP1-mGluRs). molbiolcell.orgemory.edunih.govjneurosci.org FMRP acts as a kinesin adapter to facilitate this activity-regulated mRNA localization to dendrites. emory.edunih.gov

At synapses, FMRP is thought to regulate the translation of specific mRNAs, many of which encode proteins important for synaptic structure and function. molbiolcell.orgnih.govfrontiersin.orgelifesciences.org FMRP is generally considered a translational repressor, and its absence in FXS is believed to lead to excessive protein synthesis at synapses. nih.govmolbiolcell.orgnih.govelifesciences.org However, FMRP's role in translation can be complex and context-dependent, potentially involving both repression and, upon synaptic activation, derepression of translation. molbiolcell.orgemory.edu The localized translation of FMRP itself has also been observed in synaptic fractions and near synapses in response to neurotransmitter activation. nih.govfrontiersin.orgelifesciences.org

The precise localization of FMRP to these distal neuronal compartments underscores its critical role in regulating local protein synthesis, a process essential for synaptic development, function, and plasticity. molbiolcell.orgnih.govfrontiersin.orgelifesciences.org Impairments in FMRP's dendritic and synaptic localization and function are thought to contribute significantly to the synaptic defects observed in FXS. emory.edunih.govfrontiersin.org

Location TypeSpecific LocationsKey Associations/Functions
Neural Tissues Brain (cortex, hippocampus, cerebellum, brainstem, thalamus, midbrain, hypothalamus)Highly expressed in neurons; differential expression across neuronal cell groups. nih.govjneurosci.orgnih.govfsu.edu
NeuronsPrimary cell type of high expression. nih.govjneurosci.orgnih.govfsu.edu
Glial Cells (Astrocytes, Oligodendrocytes, Microglia)Expressed, particularly during development; potential roles in glial function. nih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.org
Neural Stem CellsExpressed. nih.gov
Cytoplasm General CytoplasmPredominant localization. oup.comoup.comoup.com
Polyribosomes (Free and RER-associated)Associated with actively translating ribosomes as an mRNP. jneurosci.orgoup.commolbiolcell.orgresearchgate.netnih.govnih.gov
mRNP GranulesTransport complexes in dendrites and cytoplasm. oup.compnas.orgemory.edu
Nucleus NucleoplasmDetected, involved in shuttling. nih.govjneurosci.orgoup.comoup.compnas.org
Nuclear PoresObserved during transit. nih.govjneurosci.orgpnas.org
Cajal BodiesSpecific localization for certain isoforms; potential role in nuclear RNA metabolism. plos.org
Neuronal Processes Dendrites (shafts, branch points)Transport of mRNP granules. nih.govmolbiolcell.orgpnas.orgemory.edufrontiersin.org
Synapses (spine necks, spine heads)Regulation of local protein synthesis, associated with polyribosomes. nih.govjneurosci.orgmolbiolcell.orgemory.edunih.govfrontiersin.orgelifesciences.org
Axons and Axon TerminalsDetected in small numbers. jneurosci.org

Fmrp S Role in Rna Metabolism and Translational Control

FMRP as an RNA-Binding Protein: Target mRNA Identification and Specificity

A well-established property of FMRP is its function as an RNA-binding protein (RBP). nih.gov FMRP contains multiple RNA-binding domains, including two K Homology (KH) domains (KH1 and KH2) and an arginine-glycine-glycine (RGG) box, which facilitate its binding to specific target RNAs. wikipedia.orgfrontiersin.orgnih.govmdpi.comnih.gov Having multiple RNA-binding motifs is common among RBPs and is thought to increase specificity for target RNAs or allow the binding of multiple RNAs simultaneously. nih.gov It has been estimated that FMRP can directly target and bind to a significant percentage of human brain mRNA. nih.gov

Mechanisms of FMRP-mRNA Binding (e.g., G-quadruplex structures, kissing stem-loop)

FMRP recognizes and binds to specific structural motifs in RNA. One of the most well-characterized binding sites is the G-quadruplex structure. frontiersin.orgmdpi.comnih.govanr.frfraxa.orgoup.com These structures are formed by G-rich sequences that assemble into stacked planar tetrads. nih.govoup.com FMRP binds to G-quadruplexes primarily through its RGG box domain. frontiersin.orgmdpi.comnih.govoup.com

Another proposed RNA structure recognized by FMRP is the kissing complex. frontiersin.orgmdpi.comanr.fr This structure can form when two RNA hairpin loops interact through complementary base pairing. nih.gov While the KH1 domain's specific RNA substrate is not fully known, the KH2 domain has been shown to bind a double stem-loop structure known as the kissing complex in vitro. mdpi.com Although natural mRNAs containing this specific kissing complex structure have not been widely identified, exogenously introduced kissing complexes have been shown to compete FMRP off polyribosomes, suggesting a functional interaction. mdpi.com

Other identified binding motifs include the ACUK (where K is G or U) and WGGA (where W is A or U) sequences. mdpi.comnih.gov A re-analysis of data suggests that WGGA is particularly enriched in FMRP target sites. mdpi.com These motifs are often presented in single-stranded regions or loop sequences of stem-loop structures. frontiersin.org

Identification of FMRP Target mRNAs in the Brain (e.g., autism-relevant transcripts, synaptic proteins, cytoskeletal proteins, neurotransmitter receptors)

Numerous studies have focused on identifying the mRNA targets associated with FMRP in the brain. researchgate.net More than 1,000 FMRP-target mRNAs have been identified. researchgate.net These targets are involved in a wide array of neural processes. nih.gov

FMRP preferentially binds to mRNAs implicated in autism spectrum disorders, highlighting a molecular convergence between FXS and ASDs. nih.govfrontiersin.orgfrontiersin.orgnih.gov These autism-relevant transcripts include genes associated with chromatin/chromosome organization and histone modifications, particularly during brain development. nih.gov

A significant proportion of FMRP target mRNAs encode proteins crucial for synaptic function and plasticity. wikipedia.orgnih.govfrontiersin.orgfraxa.orgnih.govnih.govembopress.orgelifesciences.org These include synaptic proteins, cytoskeletal proteins, and neurotransmitter receptors. wikipedia.orgnih.govfrontiersin.orgembopress.org Examples of identified targets include mRNAs encoding CaMKIIα, MAP1b, PSD-95, Arc/Arg3.1, and GluR1/2. wikipedia.orgfrontiersin.orgnih.govembopress.orgimrpress.com FMRP regulates approximately 15-20% of mRNAs encoding synaptic functions in dendrites. elifesciences.org The proteins encoded by these targets are thought to underlie the neurological issues observed in FXS patients. fraxa.org

FMRP in mRNA Transport and Localization

FMRP plays a significant role in the transport and localization of specific mRNAs within neurons, particularly to dendrites and synapses. researchgate.netembopress.orgnih.govspandidos-publications.com This regulated localization is essential for local protein synthesis, which is critical for synaptic plasticity and memory consolidation. embopress.orgnih.govspandidos-publications.com

Dendritic mRNA Transport by FMRP

FMRP is transported into dendrites and synapses, where it acts as a central regulator of local translation. researchgate.net FMRP is present in granules in dendrites and axons during development. nih.gov Recent evidence suggests that FMRP directly regulates mRNA transport in dendrites. embopress.org FMRP has been shown to associate with kinesin, a molecular motor, suggesting that FMRP links its target mRNAs to the transport machinery. embopress.orgnih.govspandidos-publications.com This interaction facilitates the activity-regulated transport of mRNAs important for synaptogenesis and plasticity. nih.govemory.edu Studies in FMRP knockout mice have shown deficient glutamatergic signaling-induced dendritic localization of mRNAs and diminished single mRNA particle dynamics. nih.gov

Formation of Ribonucleoprotein (RNP) Granules and Stress Granules

FMRP is a component of ribonucleoprotein (RNP) complexes associated with polyribosomes in the cytoplasm. frontiersin.orgmdpi.comoup.com These RNP complexes can assemble into cytoplasmic granules, which are involved in the transport, storage, or degradation of mRNAs, thereby indirectly regulating protein synthesis. mdpi.commdpi.com FMRP binds mRNAs and generates RNP granules that transport mRNA to active synapses along axons and dendrites to regulate local translation. mdpi.comuniprot.org FMRP-containing cytoplasmic granules colocalize with F-actin-rich structures like filopodia, spines, and growth cones during neuronal development. uniprot.org

FMRP is also involved in the formation and regulation of stress granules (SGs). mdpi.comnih.govfrontiersin.org Stress granules are membrane-less ribonucleoprotein assemblies that form during cellular stress and contain translationally repressed mRNAs. mdpi.comnih.govfrontiersin.org FMRP has been identified to promote the formation of stress granules. nih.gov FMRP-containing granules share some components with SGs. frontiersin.org Phosphorylated FMRP can undergo phase separation with RNA, which is important for the formation of translationally repressive granules like FXG or stress granules. uniprot.orgnih.gov

FMRP as a Translational Regulator

A primary function of FMRP is the regulation of protein synthesis. nih.govfrontiersin.orgnih.gov FMRP is widely believed to repress the translation of specific mRNAs, and the loss of this translational control is thought to contribute significantly to the deficits observed in FXS. nih.govnih.gov FMRP is associated with polyribosomes in complexes that contain stalled ribosomes and target mRNAs. nih.gov

FMRP acts as a translational repressor by binding to neuronal transcripts and decreasing their translation by the ribosome. sfari.org In the absence of functional FMRP, neuronal protein synthesis is constitutively elevated. nih.govnih.govsfari.org This exaggerated protein synthesis has been linked to synaptic and behavioral aberrations associated with ASD. nih.gov FMRP can repress translation by inhibiting the initiation phase. wikipedia.org It can directly bind to CYFIP1, which in turn binds the translation initiation factor eIF4E. wikipedia.orgdisprot.orguni-freiburg.de The FMRP-CYFIP1 complex can prohibit eIF4E-dependent initiation, thus repressing translation. wikipedia.org FMRP also represses mRNA translation by stalling ribosomal translocation during elongation. nih.govnih.govuniprot.org

While often described as a translational repressor, there is increasing evidence suggesting a more complex role for FMRP in translational control, including instances of translational activation for certain mRNAs. frontiersin.organr.fr For example, the interaction of FMRP with a motif in Superoxide (B77818) Dismutase 1 (Sod1) mRNA has revealed a role for FMRP as a positive modulator of translation. anr.fr

FMRP's translational control is regulated by various factors, including mGluR signaling. wikipedia.orgembopress.org mGluR stimulation can lead to the transport of mRNA complexes to synapses for local protein synthesis, and in response to mGluR stimulation, FMRP-target mRNAs are rapidly derepressed, allowing for local translation at synapses. wikipedia.orguniprot.org

Mechanisms of Translational Repression by FMRP

FMRP is widely recognized for its role in repressing the translation of a specific set of target mRNAs. wikipedia.orgtandfonline.compnas.orgnih.govnih.gov This repression can occur through several proposed mechanisms:

Ribosome Stalling: A primary mechanism involves FMRP directly or indirectly causing ribosomes to stall during the elongation phase of translation. pnas.orgnih.govohiolink.eduresearchgate.nettandfonline.combiorxiv.orgnih.govnih.govembopress.orgsfari.org FMRP associates with polyribosomes, and studies suggest it can impede the movement of ribosomes along the mRNA transcript. nih.govohiolink.eduresearchgate.nettandfonline.comnih.govnih.govsfari.org This stalling is thought to be mediated, in part, by the RGG motif and the C-terminal domain of FMRP, which together form a non-canonical RNA-binding domain essential for this repressive function. nih.govohiolink.edu Transcripts bound by FMRP through this domain co-sediment with heavy polysomes, consistent with stalled elongating ribosomes. ohiolink.eduresearchgate.net FMRP-induced ribosome stalling can lead to the accumulation of puromycin-resistant ribosome complexes. nih.govohiolink.eduresearchgate.net

Blocking Initiation Factors: FMRP can also repress translation by interfering with the initiation phase. wikipedia.orgpnas.orgtandfonline.commdpi.combiorxiv.orgnih.govembopress.org One well-characterized mechanism involves FMRP interacting with Cytoplasmic FMRP Interacting Protein 1 (CYFIP1). wikipedia.orgtandfonline.commdpi.combiorxiv.orgembopress.org The FMRP-CYFIP1 complex can bind to the translation initiation factor eIF4E, thereby sequestering it and preventing its interaction with eIF4G, a crucial step in cap-dependent translation initiation. wikipedia.orgtandfonline.commdpi.combiorxiv.orgnih.govembopress.org

Interaction with miRNA Pathway: FMRP interacts with components of the microRNA (miRNA) pathway, including Dicer and Argonaute (AGO) proteins, which are part of the RNA-induced silencing complex (RISC). pnas.orgtandfonline.commdpi.combiorxiv.orgkeio.ac.jpnih.gov This association suggests that FMRP can repress translation by facilitating or modulating miRNA-mediated silencing of target mRNAs. pnas.orgtandfonline.commdpi.combiorxiv.orgkeio.ac.jpnih.gov

Context-Dependent Translational Activation by FMRP

While primarily known as a repressor, emerging evidence indicates that FMRP can also act as a translational activator for certain mRNAs, depending on the cellular context and specific target transcript. pnas.orgpnas.orgplos.orgbiorxiv.org This bidirectional role adds complexity to FMRP's function in translational control. Studies have identified specific RNA motifs that, when bound by FMRP, lead to translational activation rather than repression. plos.org For example, FMRP has been shown to activate the translation of Superoxide Dismutase 1 (Sod1) mRNA through a novel RNA motif called SoSLIP. plos.org Furthermore, research suggests that FMRP activates the translation initiation of large proteins, a function conserved in both Drosophila and the mammalian brain. biorxiv.orgnih.gov This contrasts with the elongation-stalling model and highlights the diverse ways FMRP can influence protein synthesis. biorxiv.orgnih.gov

Interaction with Ribosomal Components

FMRP's association with ribosomes is fundamental to its role in translational control. nih.govsfari.orgresearchgate.netbiorxiv.org FMRP co-sediments with polyribosomes, indicating its presence within the translational machinery. wikipedia.orgtandfonline.compnas.orgbiorxiv.orgnih.govnih.gov Cryo-electron microscopy studies, particularly in Drosophila, have provided structural insights into this interaction, revealing that FMRP can bind directly to ribosomal proteins. researchgate.nettandfonline.comnih.govmdpi.combiorxiv.orgresearchgate.net Specifically, the KH1 and KH2 domains of Drosophila FMRP have been shown to interact directly with ribosomal protein L5 on the 80S ribosome. tandfonline.comnih.govmdpi.comkeio.ac.jpresearchgate.netdisprot.org This binding site within the inter-subunit space of the ribosome could physically block the access of tRNAs and translation elongation factors, thereby inhibiting protein synthesis. researchgate.netnih.govmdpi.com The C-terminal domain of FMRP has also been implicated in ribosome binding. biorxiv.org

Role of FMRP in Metabotropic Glutamate (B1630785) Receptor (mGluR)-Dependent Synaptic Protein Synthesis

FMRP plays a critical role in regulating protein synthesis in response to the activation of metabotropic glutamate receptors (mGluRs), particularly group 1 mGluRs (mGluR1/5). wikipedia.orgpnas.orgbiorxiv.orgjneurosci.orgsdbonline.orgplos.orgpnas.orgnih.gov This process is essential for certain forms of synaptic plasticity, such as mGluR-dependent long-term depression (mGluR-LTD). pnas.orgbiorxiv.orgjneurosci.orgsdbonline.orgpnas.orgresearchgate.net

In wild-type neurons, mGluR activation triggers rapid, local protein synthesis at synapses, which is required for mGluR-LTD. jneurosci.orgpnas.org FMRP is involved in modulating this activity-dependent translation. wikipedia.orgpnas.orgbiorxiv.orgjneurosci.orgplos.orgpnas.orgnih.gov Studies in Fmr1 knockout mice, a model for FXS, show enhanced mGluR-LTD that is independent of new protein synthesis, suggesting a dysregulation of translational control in the absence of FMRP. jneurosci.orgresearchgate.net

FMRP's phosphorylation status is dynamically regulated by synaptic activity and influences its role in mGluR-dependent translation. pnas.orgjneurosci.orgbiorxiv.org For instance, dephosphorylation of FMRP at serine 500 by protein phosphatase 2A (PP2A) is required for the rapid, mGluR-induced synthesis of certain proteins, such as Arc (activity-regulated cytoskeletal-associated protein), which is crucial for LTD. pnas.orgjneurosci.org This suggests that FMRP acts as a molecular switch, with its phosphorylation state determining whether it represses or allows translation in response to mGluR signaling. pnas.orgjneurosci.org

Fmrp S Contribution to Neuronal Development and Plasticity

Regulation of Synaptic Structure and Function by FMRP

FMRP is an RNA-binding protein that plays a pivotal role in regulating the transport, stability, and translation of numerous brain RNAs crucial for synaptic function. frontiersin.org Its peak expression levels coincide with periods of intense synaptic formation, suggesting its importance in the establishment, maturation, stabilization, and elimination of synapses. portlandpress.com The loss of FMRP disrupts this delicate balance, leading to abnormalities in synaptic structure and function. researchgate.net

Dendritic Spine Morphogenesis and Maturation

Dendritic spines are small protrusions on a neuron's dendrite that receive excitatory synaptic inputs. Their shape and size are critical for synaptic strength and plasticity. FMRP is instrumental in the morphogenesis and maturation of these spines. portlandpress.comfrontiersin.org In the absence of FMRP, as seen in FXS, neurons exhibit an overabundance of long, thin, and immature dendritic spines. researchgate.netresearchgate.net This abnormal morphology is thought to contribute significantly to the cognitive deficits associated with the syndrome. portlandpress.com

Studies on Fmr1 knockout (KO) mice, an animal model for FXS, have shown that the lack of FMRP leads to a delayed maturation of dendritic spines. researchgate.netoup.com For instance, research has shown that Fmr1 KO mice have a higher proportion of immature, filopodia-like dendritic protrusions. frontiersin.org The protein's influence on spine morphology is linked to its role in regulating the local synthesis of proteins involved in the actin cytoskeleton, a key component of the spine's structure. jneurosci.org FMRP's interaction with proteins like CYFIP1 (Cytoplasmic FMRP Interacting Protein 1) and its regulation of the Rac1 pathway are believed to be crucial for controlling actin dynamics and, consequently, spine shape. jneurosci.org

Furthermore, FMRP's role in spine maturation appears to be developmentally regulated. Early in postnatal development, the absence of FMRP leads to an increase in dendritic spine length and density, a phenotype that is not observed in older mice, suggesting FMRP's role in constraining synapse formation during specific developmental windows. portlandpress.com

Synaptogenesis and Synapse Elimination

Synaptogenesis, the formation of new synapses, and synapse elimination, the pruning of unnecessary connections, are fundamental processes for sculpting the final architecture of the nervous system. FMRP is deeply involved in both. frontiersin.orgportlandpress.com The protein is thought to facilitate synapse elimination and regulate synapse maturation. nih.gov Loss of FMRP results in an increased number of synapses during early postnatal development, indicating a role for FMRP in controlling synapse density. portlandpress.comnih.gov

Research indicates that postsynaptic FMRP directly regulates the number of functional synapses. nih.gov In cultured hippocampal neurons from Fmr1 KO mice, there is a slower development of mature neuronal morphology and a lower abundance of excitatory synaptic currents compared to wild-type neurons. oup.com Conversely, acute expression of FMRP in Fmr1 KO neurons can reverse the overabundance of synapses, suggesting a direct role in synapse reduction. nih.gov This function is dependent on FMRP's ability to regulate translation. nih.gov

FMRP-mediated synapse elimination is a critical process for refining neural circuits. frontiersin.org In the striatum, FMRP is involved in synapse stabilization during early development, and its absence leads to deficits in spine morphology. frontiersin.org The process of synapse elimination is also activity-dependent, with FMRP playing a role in weakening and removing synapses in response to neuronal activity. frontiersin.org

Impact on Synaptic Protein Expression and Trafficking (e.g., PSD-95, DLG, GluRIIA/B, Arc/Arg3.1, MAP1B)

FMRP regulates the expression and trafficking of a wide array of synaptic proteins by controlling the translation of their corresponding mRNAs. frontiersin.orgjneurosci.org This regulation is often activity-dependent, allowing for rapid changes in the synaptic proteome in response to neuronal signals. nih.gov

Some of the key FMRP target mRNAs and their associated proteins include:

PSD-95 (Postsynaptic Density Protein 95): A scaffolding protein crucial for the maturation and stabilization of excitatory synapses. jneurosci.org FMRP regulates the local translation of PSD-95, and its absence can lead to altered levels and localization of this protein at the synapse. nih.gov

DLG (Discs Large Homolog): Another scaffolding protein involved in synaptic organization.

GluRIIA/B (Glutamate Receptor IIA/B): Subunits of glutamate (B1630785) receptors, which are essential for excitatory neurotransmission. FMRP is involved in regulating the translation of glutamate receptor subunits, thereby influencing synaptic strength. jneurosci.org

Arc/Arg3.1 (Activity-Regulated Cytoskeleton-Associated Protein): An immediate early gene product that is rapidly translated in response to synaptic activity and is critical for synaptic plasticity and memory consolidation. biologists.com FMRP is known to repress the translation of Arc mRNA. mit.edu

MAP1B (Microtubule-Associated Protein 1B): A protein involved in microtubule stability and dynamics, which is important for dendritic and axonal structure. jneurosci.org FMRP binds to MAP1B mRNA and regulates its local translation near synapses. jneurosci.org

The dysregulation of these and other synaptic proteins due to the loss of FMRP contributes to the synaptic deficits observed in FXS. biorxiv.org For example, the altered translation of proteins involved in synaptic vesicle trafficking, such as VAMP2, and dendritic spine formation, like Camkk2 and Camk2b, has been observed in Fmr1 KO models. biorxiv.org

FMRP in Neuronal Circuit Formation and Integration

FMRP plays a crucial role in the proper formation and integration of neuronal circuits. frontiersin.orgfrontiersin.org Its influence extends from the specification of neuronal cell types during embryonic development to the refinement of synaptic connections in mature circuits. frontiersin.orgnih.govbiorxiv.org

Studies in zebrafish have shown that FMRP regulates the formation of specific interneurons and motor neurons that constitute early embryonic motor circuits. frontiersin.orgnih.gov The absence of FMRP leads to an imbalance in the production of these neuronal subtypes, which could underlie motor challenges observed in FXS. frontiersin.orgnih.gov Specifically, fmr1 mutant zebrafish generate a surplus of certain inhibitory interneurons, potentially leading to hyperexcitability in motor circuits. frontiersin.orgnih.gov

FMRP's role in circuit formation is also evident in the context of critical periods, specific developmental windows where the brain is particularly sensitive to experience. frontiersin.org FMRP is involved in shaping sensory circuits during these critical periods, and its loss can lead to impaired plasticity in auditory, visual, and somatosensory cortices. frontiersin.org

Role of FMRP in Neuronal Activity-Dependent Plasticity

Neuronal activity-dependent plasticity refers to the ability of synapses to strengthen or weaken in response to patterns of neuronal activity, a process fundamental to learning and memory. royalsocietypublishing.org FMRP is a key player in this process, primarily by regulating the local protein synthesis required for long-lasting changes in synaptic strength. frontiersin.orgnih.gov

FMRP is itself regulated by neuronal activity. frontiersin.org Upon stimulation, particularly through metabotropic glutamate receptors (mGluRs), FMRP can be dephosphorylated, leading to the derepression of its target mRNAs and a burst of local protein synthesis. pnas.orgnih.gov This rapid, on-demand protein synthesis allows synapses to adapt to changing activity levels. pnas.org

The absence of FMRP disrupts this tight coupling between neuronal activity and protein synthesis, leading to impaired synaptic plasticity. pnas.org This is a central aspect of the "mGluR theory" of Fragile X, which posits that many of the synaptic deficits in FXS are due to exaggerated mGluR signaling and unchecked protein synthesis. nih.gov

Long-Term Potentiation (LTP) Modulation by FMRP

Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation and is a cellular correlate of learning and memory. royalsocietypublishing.orgfrontiersin.org FMRP's role in LTP is complex and appears to be dependent on the specific brain region, the induction protocol used, and the age of the animal. royalsocietypublishing.org

Studies in Fmr1 KO mice have yielded varied results regarding LTP, with some showing deficits, some no effect, and others even an enhancement. royalsocietypublishing.org This variability may be attributed to different experimental conditions. royalsocietypublishing.org However, a significant body of evidence points to a crucial role for FMRP in specific forms of LTP.

For instance, FMRP is required for glycine-induced LTP in the hippocampus, a process that involves the activation of NMDA receptors and mGluRs. scholaris.ca In the anterior cingulate cortex (ACC), a region involved in pain and emotional processing, FMRP is necessary for the induction of both presynaptic and postsynaptic forms of LTP. jneurosci.orgroyalsocietypublishing.org The loss of FMRP in this region abolishes LTP and may contribute to behavioral deficits. jneurosci.org

Long-Term Depression (LTD) Modulation by FMRP

Fragile X Messenger Ribonucleoprotein (FMRP) plays a critical role in modulating a form of synaptic plasticity known as metabotropic glutamate receptor (mGluR)-dependent long-term depression (LTD). FMRP primarily functions as a translational repressor, and its absence leads to an exaggerated form of mGluR-LTD that is independent of new protein synthesis. jneurosci.orgnih.gov This suggests that in the absence of FMRP, the proteins required for LTD are already present in excess at the synapse.

The modulation of LTD by FMRP is intricately linked to its phosphorylation state. In a basal state, phosphorylated FMRP suppresses the translation of its target mRNAs. jneurosci.org Upon activation of group 1 mGluRs, the protein phosphatase 2A (PP2A) is activated, which in turn dephosphorylates FMRP at serine 500. jneurosci.orgnih.gov This dephosphorylation relieves the translational repression, allowing for the rapid synthesis of proteins necessary for LTD. jneurosci.org One of the key target mRNAs regulated by FMRP in this context is Activity-Regulated Cytoskeleton-associated protein (Arc), a crucial protein for the endocytosis of AMPA receptors during LTD. jneurosci.orgpnas.org In the absence of FMRP, basal levels of Arc are elevated, and mGluR-induced Arc synthesis is absent. jneurosci.org

Furthermore, the regulation of mGluR-LTD by FMRP is a dynamic process involving not just synthesis but also degradation. The induction of mGluR-LTD triggers a transient, translation-dependent increase in FMRP, which is then rapidly degraded by the ubiquitin-proteasome pathway. nih.gov Inhibition of this degradation pathway prevents mGluR-LTD, highlighting the necessity of this dynamic cycle of FMRP synthesis and degradation for normal synaptic plasticity. nih.gov The signaling pathways involved are complex, with evidence pointing to the involvement of the ERK-MAPK and PI3K-mTOR pathways in regulating the translation initiation that FMRP controls. nih.govnih.gov

FeatureRole in FMRP-Modulated LTDResearch Finding
FMRP Function Translational suppressor of mRNAs encoding "LTD proteins".Its absence leads to exaggerated mGluR-LTD that is independent of new protein synthesis. jneurosci.orgnih.gov
mGluR Signaling Activation triggers a signaling cascade leading to LTD.In the absence of FMRP, there is an apparent excess of mGluR5 signaling in dendrites. pnas.org
FMRP Phosphorylation Acts as a switch to control the translation of target mRNAs.Phosphorylated FMRP represses translation, while dephosphorylation by PP2A upon mGluR activation allows for protein synthesis required for LTD. jneurosci.orgnih.gov
Arc Protein A key FMRP target mRNA essential for LTD.In the absence of FMRP, basal Arc levels are high, and mGluR-triggered Arc synthesis is absent. jneurosci.org
Ubiquitin-Proteasome Pathway Mediates the rapid degradation of FMRP following its synthesis during LTD.Inhibition of the proteasome abolishes mGluR-LTD, indicating the necessity of FMRP degradation. nih.gov

FMRP in Axonal Guidance and Myelination (e.g., in oligodendrocyte precursor cells, cerebellar axons)

FMRP is crucial for proper axonal guidance and myelination, processes that are essential for the formation and function of neural circuits. Its role extends to glial cells, particularly oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes. oup.comfrontiersin.org

Studies have shown that FMRP is expressed in developing glial cells, and its levels decrease as oligodendrocytes mature. oup.combiomolther.org In zebrafish models, FMRP has been found to regulate the specification of oligodendrocyte lineage cells, promoting the differentiation of OPCs. nih.govbiorxiv.org The absence of FMRP leads to an excess of OPCs and fewer differentiating oligodendrocytes. nih.govbiorxiv.org

A significant body of research indicates that the absence of FMRP results in myelination deficits. In mouse models of Fragile X syndrome, delayed myelination of cerebellar axons has been observed as early as the first postnatal week. biomolther.orgd-nb.info This includes a reduction in the expression of Myelin Basic Protein (MBP), fewer myelinated axons, and thinner myelin sheaths. biomolther.org Deficits in myelination have also been identified in the auditory brainstem of these mice. frontiersin.org FMRP is known to bind to MBP mRNA and is thought to repress its translation in immature oligodendrocytes, preventing premature myelination. oup.combiomolther.orgnih.gov However, the precise mechanism of how FMRP regulates MBP translation in vivo is still under investigation, with some studies suggesting it may not directly regulate MBP accumulation in cultured oligodendrocytes. nih.gov

FMRP's role in axonal development also involves its participation in axonal guidance. It is implicated in the growth cone collapse induced by the repulsive guidance cue Semaphorin-3A (Sema3A). frontiersin.orgnih.gov This process is dependent on protein synthesis, and in the absence of FMRP, the growth cone collapse response to Sema3A is attenuated. frontiersin.orgnih.gov FMRP is thought to regulate the local translation of proteins such as Microtubule-Associated Protein 1B (MAP1B) in response to Sema3A signaling. frontiersin.orgresearcher.life The degradation of FMRP in growth cones via the ubiquitin-proteasome pathway is also a suggested mechanism for promoting the local translation of proteins required for axon guidance. researcher.life

ProcessCell Type/RegionRole of FMRPKey Research Findings
Oligodendrocyte Differentiation Oligodendrocyte Precursor Cells (OPCs)Promotes the differentiation of OPCs into mature oligodendrocytes.In the absence of FMRP, there is an increase in OPCs and a decrease in differentiating oligodendrocytes in zebrafish. nih.govbiorxiv.org
Myelination Cerebellar Axons, Auditory BrainstemEssential for timely and proper myelination.Fmr1 knockout mice exhibit delayed myelination, reduced Myelin Basic Protein (MBP) expression, and thinner myelin sheaths in the cerebellum and auditory brainstem. frontiersin.orgbiomolther.orgd-nb.info
Axonal Guidance Hippocampal Neuron Growth ConesMediates protein synthesis-dependent growth cone collapse in response to Semaphorin-3A (Sema3A).The growth cone collapse induced by Sema3A is impaired in Fmr1 knockout neurons. frontiersin.orgnih.gov

Fmr 1 Protein Interaction Networks

FMRP-Protein Interactions

FMRP interacts with a diverse array of proteins, influencing various cellular processes from mRNA transport and translation to cytoskeletal dynamics. These interactions are fundamental to its function in neuronal development and plasticity.

Interaction with FXR1P and FXR2P (FMRP family members)

FMRP belongs to a small family of RNA-binding proteins that also includes Fragile X-Related Protein 1 (FXR1P) and Fragile X-Related Protein 2 (FXR2P). nih.gov These proteins share a high degree of sequence homology and can form both homodimers and heterodimers with each other. oup.comfrontiersin.org This dimerization is mediated by the N-terminal domain of FMRP. pnas.org While they have related functions, there are also distinct roles. For instance, CYFIP2, a known FMRP interactor, can also bind to FXR1P and FXR2P, whereas CYFIP1 interacts exclusively with FMRP. pnas.orgnih.govpnas.org This selective interaction suggests that the composition of FMRP-containing complexes can be modulated, potentially leading to different functional outcomes. frontiersin.org The interaction between these family members is thought to be competitive with the binding of other proteins, such as CYFIP, to FMRP. pnas.orgnih.govpnas.org

Interaction with CYFIP1, eIF4E, and Translational Machinery Components

A critical aspect of FMRP's function is its role in translational repression. This is partly achieved through its interaction with Cytoplasmic FMRP Interacting Protein 1 (CYFIP1) and the eukaryotic translation initiation factor 4E (eIF4E). mdpi.comebi.ac.ukfraxa.org CYFIP1 acts as an adapter, linking FMRP to eIF4E, which is the cap-binding protein essential for the initiation of translation. ebi.ac.ukfraxa.orguniprot.org The formation of the FMRP-CYFIP1-eIF4E complex effectively sequesters eIF4E, preventing it from binding to eIF4G and thereby inhibiting the assembly of the translation initiation complex. mdpi.comfrontiersin.org This repression is activity-dependent; neuronal stimulation can lead to the dissociation of this complex, allowing for local protein synthesis to occur. frontiersin.org FMRP has also been shown to directly interact with the 80S ribosome, specifically with the ribosomal protein L5, which would block the binding of essential components of the translational machinery. nih.govnih.gov This suggests that FMRP can stall ribosomes on target mRNAs during the elongation phase of protein synthesis. nih.gov

Interaction with NUFIP and Nuclear Proteins

While predominantly cytoplasmic, FMRP can shuttle between the nucleus and the cytoplasm. oup.comnih.gov In the nucleus, it interacts with Nuclear FMRP Interacting Protein 1 (NUFIP1). oup.comnih.govoup.com NUFIP1 is an RNA-binding protein that colocalizes with nuclear isoforms of FMRP. oup.comnih.govmarrvel.org The interaction between FMRP and NUFIP1 is specific, as NUFIP1 does not interact with FXR1P or FXR2P. oup.comnih.gov This suggests a specific nuclear role for FMRP, potentially in mRNA biogenesis, including transcription, splicing, and nuclear export. oup.comfrontiersin.org Affinity purification and mass spectrometry have identified a network of other nuclear proteins that interact with FMRP, including factors involved in various stages of mRNA processing. frontiersin.org

Interaction with ADAR and RNA Editing Pathways

FMRP has been shown to interact with Adenosine (B11128) Deaminase Acting on RNA (ADAR) enzymes in various organisms, including Drosophila, zebrafish, and mice. plos.orgnih.govnih.govmdpi.comnih.gov ADARs convert adenosine to inosine (B1671953) in double-stranded RNA, a process known as A-to-I RNA editing, which can alter the coding sequence of mRNAs and increase protein diversity. plos.orgnih.govmdpi.com The interaction between FMRP and ADAR appears to be RNA-independent and suggests that FMRP can modulate the activity of ADAR. nih.govtandfonline.com In the absence of FMRP, the expression of ADAR genes and the level of Adar2 protein have been shown to increase. plos.orgnih.gov This leads to altered RNA editing levels of specific neuronal and synaptic transcripts, which may contribute to the neurological phenotypes observed in Fragile X syndrome. plos.orgnih.govnih.gov

Interaction with Cytoskeletal Proteins (e.g., Futsch/MAP1B, Actin-interacting Coracle, PSD-95)

FMRP plays a role in regulating the cytoskeleton, which is crucial for neuronal structure and synaptic plasticity. It interacts with the mRNA of Microtubule-Associated Protein 1B (MAP1B), known as Futsch in Drosophila. nih.govoup.compnas.orgpnas.org FMRP negatively regulates the translation of MAP1B mRNA. nih.govoup.compnas.org The absence of FMRP leads to an overproduction of MAP1B/Futsch, resulting in abnormal microtubule stability and defects in synaptic growth. oup.compnas.orgpnas.org FMRP also interacts with proteins involved in actin dynamics. Through its interaction with CYFIP1, FMRP is linked to the WAVE regulatory complex, which controls actin polymerization. frontiersin.orgebi.ac.uk Furthermore, FMRP is involved in the transport and local translation of mRNAs encoding synaptic proteins like Postsynaptic Density Protein 95 (PSD-95), which is essential for synaptic structure and function. frontiersin.org

FMRP and microRNA Pathway Interactions

FMRP is intricately linked to the microRNA (miRNA) pathway, a key mechanism for post-transcriptional gene regulation. nih.govmdpi.com MiRNAs are small non-coding RNAs that guide the RNA-Induced Silencing Complex (RISC) to target mRNAs, leading to translational repression or mRNA degradation. frontiersin.org FMRP interacts with core components of the miRNA machinery, including Dicer and Argonaute (Ago) proteins, specifically Ago1 and Ago2. nih.govbiorxiv.orgnih.govscienceopen.com This interaction is crucial for FMRP-mediated regulation of synaptic plasticity and neuronal development. nih.govnih.gov

FMRP can influence miRNA-mediated translational regulation in several ways. It can facilitate the binding of the miRNA-RISC complex to target mRNAs. scienceopen.com The interaction of FMRP with the RNA helicase MOV10 can either enhance or inhibit miRNA function depending on the structural context of the mRNA. mdpi.comfrontiersin.org For some targets, MOV10, recruited by FMRP, unwinds RNA secondary structures, making the miRNA recognition elements more accessible to RISC. mdpi.comfrontiersin.org In other cases, FMRP can block MOV10's activity, leading to de-repression of translation. mdpi.com Additionally, FMRP's own expression is regulated by the miRNA pathway, and its phosphorylation state can influence the assembly of miRNA-containing complexes on target mRNAs, such as PSD-95. frontiersin.org The loss of FMRP can lead to altered expression profiles of specific miRNAs, further contributing to the dysregulated protein synthesis seen in Fragile X syndrome. frontiersin.orgbiorxiv.org

Interacting Protein FamilySpecific Interacting ProteinsKey Findings
FMRP Family Members FXR1P, FXR2PFMRP forms homodimers and heterodimers with FXR1P and FXR2P. oup.comfrontiersin.org This interaction is competitive with the binding of other proteins like CYFIP1. pnas.orgnih.govpnas.org
Translational Machinery CYFIP1, eIF4E, Ribosomal Protein L5FMRP, through CYFIP1, sequesters eIF4E to inhibit translation initiation. mdpi.comebi.ac.ukfraxa.org FMRP also binds directly to the 80S ribosome, potentially stalling translation. nih.govnih.gov
Nuclear Proteins NUFIP1FMRP interacts specifically with the nuclear RNA-binding protein NUFIP1, suggesting a role in nuclear mRNA metabolism. oup.comnih.govoup.com
RNA Editing Pathway ADARFMRP interacts with ADAR enzymes, modulating their RNA editing activity on neuronal transcripts. plos.orgnih.govnih.govnih.gov
Cytoskeletal Proteins Futsch/MAP1B, CYFIP1 (linking to WAVE complex), PSD-95FMRP regulates the translation of MAP1B/Futsch mRNA, impacting microtubule stability. nih.govoup.compnas.org It also influences actin dynamics and the local synthesis of synaptic proteins. frontiersin.orgebi.ac.ukfrontiersin.org
microRNA Pathway Dicer, Argonaute (Ago1, Ago2), MOV10FMRP interacts with core components of the miRNA pathway and can modulate miRNA-mediated translational repression through its interaction with the RNA helicase MOV10. nih.govmdpi.comfrontiersin.orgbiorxiv.orgnih.gov

FMRP and Signaling Pathways

Fragile X Messenger Ribonucleoprotein (FMRP), encoded by the FMR1 gene, is an RNA-binding protein that plays a crucial role in regulating the translation of a large number of messenger RNAs (mRNAs), particularly in the brain. Its absence or mutation leads to Fragile X syndrome (FXS), a common cause of inherited intellectual disability and autism spectrum disorder. FMRP's function is deeply intertwined with several key intracellular signaling pathways that govern synaptic plasticity, neuronal development, and cellular homeostasis. Dysregulation of these pathways due to FMRP deficiency is central to the pathophysiology of FXS. This section details the interaction of FMRP with the AKT/mTOR, RAS/MAPK, and BMP/SMAD signaling pathways.

FMRP and the AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and protein synthesis. Research has consistently shown that the absence of FMRP leads to the overactivation of this pathway. nih.govnih.gov

In wild-type conditions, FMRP is understood to exert a negative regulatory effect on mTOR signaling. jneurosci.orgnih.gov One proposed mechanism for this is through the translational repression of key components upstream of mTOR. Studies have identified the mRNA for PI3K enhancer (PIKE), an activator of PI3K, as a potential target of FMRP. jneurosci.orgnih.gov In the absence of FMRP, as seen in Fmr1 knockout (KO) mice, the repression of PIKE is lifted, leading to increased PI3K activity, which in turn promotes the phosphorylation and activation of Akt. jneurosci.orgnih.govnih.gov Elevated levels of both PI3K and PIKE have been observed in the hippocampus of these mice. jneurosci.orgnih.gov

Activated Akt subsequently stimulates the mTOR complex 1 (mTORC1), a central hub for controlling protein synthesis. This leads to the phosphorylation of its downstream targets, including the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs), ultimately resulting in increased cap-dependent translation. This hyperactivity of the mTOR pathway is linked to the exaggerated metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD) observed in FXS models, a key cellular phenotype of the disorder. jneurosci.orgnih.gov

Further evidence for a direct interaction comes from studies showing that FMRP can be found in a complex with key pathway components. In mice, FMRP has been shown to bind with Tuberous Sclerosis Complex 2 (Tsc2) and mTOR within the RNA-induced silencing complex (RISC), suggesting a role in translational repression or epigenetic silencing. mdpi.com In human granulosa cells, a functional interplay has been demonstrated, where FMR1 expression levels positively correlate with the expression of AKT1, TSC2, mTOR, and S6K. mdpi.com

Dysregulation of the AKT/mTOR pathway in the absence of FMRP also impacts other cellular processes, such as autophagy. Studies have revealed that FMRP deficiency can inhibit autophagy in the hippocampus, and this inhibition is mediated by the overactivation of the AKT/mTOR pathway. nih.gov

FMRP and the RAS/MAPK Signaling Pathway

The Ras/mitogen-activated protein kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), is another fundamental signaling cascade that regulates gene expression, cell proliferation, and synaptic plasticity. Similar to the mTOR pathway, the RAS/MAPK pathway is found to be aberrantly activated in the absence of FMRP. frontiersin.org

FMRP is thought to coordinate RAS/MAPK signaling, particularly during critical periods of brain development like corticogenesis. nih.govfragilexnewstoday.com The protein may exert its regulatory function by directly controlling the translation of several pathway components. mRNAs for key signaling proteins such as PI3K, mTOR, S6K1, and ERK, as well as negative regulators like phosphatase and tensin homolog (PTEN) and neurofibromin 1 (NF1), have been identified as FMRP targets. frontiersin.org

In a Drosophila model of FXS, FMRP was found to regulate the translation of corkscrew (csw), the homolog of the human gene PTPN11, which encodes the tyrosine phosphatase SHP2. plos.org SHP2 is an upstream regulator of the MAPK/ERK cascade. The loss of FMRP in this model leads to increased Csw/SHP2 protein levels and, consequently, elevated levels of phosphorylated ERK (pERK) in presynaptic boutons. plos.orgsdbonline.org This finding suggests a direct mechanism by which FMRP loss leads to MAPK pathway hyperactivity.

Studies in other models support these findings. Research on astrocytoma cell lines demonstrated that knocking down FMRP expression resulted in the inhibition of MEK/ERK signaling, a core component of the MAPK cascade. oncotarget.com The convergence of evidence indicates that FMRP acts as a brake on the RAS/MAPK pathway, and its absence leads to uncontrolled signaling that contributes to the synaptic and developmental abnormalities seen in FXS.

FMRP and the BMP/SMAD Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway, part of the Transforming Growth Factor-beta (TGF-β) superfamily, is crucial for a wide range of developmental processes, including neurogenesis, axon guidance, and synapse formation. The canonical BMP pathway involves the phosphorylation of SMAD transcription factors. FMRP has emerged as a key regulator of both canonical and noncanonical BMP signaling.

A primary target of FMRP within this pathway is the mRNA encoding the BMP type II receptor (BMPR2). mdpi.comnih.gov FMRP binds to the BMPR2 mRNA and represses its translation. mdpi.com Consequently, the depletion of FMRP leads to an increase in BMPR2 protein levels. nih.gov This is particularly true for the full-length isoform of BMPR2, which activates LIM domain kinase 1 (LIMK1) as part of a noncanonical BMP signaling pathway involved in actin reorganization and synapse formation. mdpi.comnih.gov This augmented noncanonical BMP signaling is considered a significant contributor to the abnormal neuronal morphology in FXS. nih.gov

FMRP's influence extends to the canonical SMAD pathway as well. FMRP has been found to bind to transcripts of the SMAD family, suggesting it may directly control SMAD protein levels and thereby modulate canonical BMP signaling. nih.gov In Drosophila, postsynaptic FMRP has been shown to inhibit a noncanonical, trans-synaptic BMP signal to negatively regulate the formation of presynaptic boutons. nih.gov

In human cells, the regulatory relationship is also evident. In human granulosa cells, FMRP-mediated inhibition of BMPR2 translation is critical for regulating downstream SMAD signaling and cellular functions. mdpi.com Furthermore, studies using neurons derived from FX human embryonic stem cells revealed that the lack of FMRP dysregulates multiple members of the BMP signaling pathway. researchgate.netmdpi.com Notably, the resulting defects in neurite outgrowth could be rescued by pharmacologically inhibiting the TGFβ/BMP pathway, underscoring the pathological significance of its dysregulation. researchgate.netmdpi.com

Research Findings on FMRP and Signaling Pathways

Signaling PathwayKey Interacting MoleculesObserved Effect of FMRP Interaction/DeficiencyExperimental Model(s)Citations
AKT/mTOR PI3K, PIKE, Akt, mTOR, S6K, Tsc2FMRP deficiency leads to overactivation of the pathway. FMRP represses PIKE translation, negatively regulating the pathway.Fmr1 KO mice, Human granulosa cells, HT22 mouse hippocampal cells nih.govjneurosci.orgnih.govnih.govmdpi.com
RAS/MAPK ERK, MEK, Csw/SHP2, NF1, PTENFMRP deficiency leads to aberrant activation of MEK/ERK signaling. FMRP represses the translation of Csw/SHP2.Drosophila FXS model, Astrocytoma cell lines (U251, U87), Fmr1 KO mice frontiersin.orgplos.orgsdbonline.orgoncotarget.com
BMP/SMAD BMPR2, LIMK1, SMADsFMRP represses BMPR2 mRNA translation. FMRP deficiency increases BMPR2 levels and augments noncanonical BMP-LIMK1 signaling.Drosophila FXS model, Fmr1 KO mice, Human granulosa cells, FX human embryonic stem cells mdpi.comnih.govnih.govresearchgate.netmdpi.com

Fmr 1 Protein in Model Organisms and Research Methodologies

Genetic Model Systems for FMR-1 Protein Research

A variety of genetic model systems have been developed to investigate the function of the this compound and the mechanisms underlying FXS. These models allow for the study of the FMR-1 gene (FMR1 in humans, Fmr1 in mice and rats, and dfmr1 in flies) through genetic manipulation, including the creation of null alleles, overexpression models, and specific mutations. mdpi.comerasmusmc.nl

The fruit fly, Drosophila melanogaster, serves as a powerful model for this compound research due to its genetic tractability and the presence of a single FMR1 homolog, dfmr1. biologists.com This simplifies the study of the protein's function without the complexity of the two related paralogs (FXR1 and FXR2) found in mammals. biologists.com Both loss-of-function (dfmr1 null) mutants and overexpression models have been crucial in elucidating the protein's role in neuronal development and function. sdbonline.orgresearchgate.net

dFmr1 Null Models: dfmr1 null mutants, created through methods like imprecise P-element excisions, are viable and have been instrumental in revealing the consequences of FMRP absence. biologists.comresearchgate.net These flies exhibit a range of phenotypes that parallel aspects of FXS in humans. biologists.com

Neuronal and Synaptic Abnormalities: A key finding in dfmr1 nulls is the presence of defects in neuronal and synaptic structures. sdbonline.org For instance, the neuromuscular junction (NMJ) shows over-elaboration with an increased number of synaptic boutons and excessive branching. biologists.comresearchgate.net Axonal structures of clock neurons can also be abnormal. sdbonline.org

Behavioral Deficits: dfmr1 null flies display distinct behavioral impairments. They exhibit defects in courtship behavior and circadian rhythms, showing erratic locomotor activity patterns when in constant darkness. biologists.com Learning and memory are also affected, with impairments in both short- and long-term memory. sdbonline.org Furthermore, these flies show increased sleep duration but in shorter, more fragmented periods. sandiego.edu

Molecular Dysregulation: At the molecular level, the absence of dFMRP leads to the dysregulation of its target mRNAs. sdbonline.org One such target is the microtubule-associated protein Futsch, the homolog of mammalian MAP1B. FMRP associates with Futsch mRNA and negatively regulates its expression. sdbonline.org Another identified target is the collapsing response mediator protein (CRMP) mRNA; knocking down its expression can alleviate some circadian and axonal defects in the mutant flies. sdbonline.org

dFmr1 Overexpression Models: Conversely, models that overexpress dfmr1 have provided complementary insights into the protein's function.

Opposite Synaptic Phenotypes: Neuronal overexpression of dfmr1 results in synaptic phenotypes that are opposite to those seen in null mutants. This includes fewer and larger synaptic boutons at the NMJ, indicating that the precise level of dFMRP is critical for proper synaptic architecture. biologists.comsdbonline.org

Cellular Effects: Overexpression of dfmr1 can lead to apoptotic cell loss in various adult tissues, a phenotype that is dependent on the activity of the protein's KH domains. researchgate.net

Rescue of Null Phenotypes: Targeted overexpression of dfmr1 in specific neuronal populations, such as the mushroom bodies, can rescue certain deficits observed in null mutants, like sleep impairments. sandiego.edu

Table 1: Summary of Research Findings in Drosophila melanogaster FMR-1 Models
Model TypeKey Phenotypes/FindingsMolecular Insights
dFmr1 Null Increased synaptic boutons and branching at NMJ biologists.com; Abnormal circadian rhythms and courtship behavior biologists.com; Impaired learning and memory sdbonline.org; Increased, fragmented sleep. sandiego.eduDysregulation of target mRNAs like Futsch and CRMP. sdbonline.org
dFmr1 Overexpression Fewer and larger synaptic boutons at NMJ biologists.comsdbonline.org; Apoptotic cell loss in adult tissues. researchgate.netDemonstrates the importance of precise FMRP dosage for normal neuronal development.

The nematode Caenorhabditis elegans has been utilized as a model system, particularly for studying the "RNA toxicity" gain-of-function mechanism associated with FMR1 premutation disorders like Fragile X-associated tremor/ataxia syndrome (FXTAS). nih.gov While initial searches for a direct FMR1 homologue in C. elegans did not identify a clear ortholog with significant amino acid sequence similarity, the organism's well-defined neural circuits and amenability to genetic screens make it valuable for specific research questions. nih.govnih.gov

Researchers have developed transgenic C. elegans models that express the human FMR1 5' UTR containing expanded CGG repeats. nih.gov These models have shown that expressing premutation-length repeats (e.g., 99 CGGs) specifically in olfactory neurons impairs olfactory adaptation, a form of behavioral plasticity. nih.gov This finding is consistent with the neurophysiological deficits seen in human premutation carriers. nih.gov Furthermore, these nematode models replicate the molecular finding of increased FMR1 mRNA levels, a key feature of the premutation. nih.gov This system provides a powerful tool for genetic screens aimed at identifying factors that modulate CGG repeat-induced RNA toxicity. nih.gov

The zebrafish, Danio rerio, has emerged as a valuable vertebrate model for studying this compound function, bridging the gap between invertebrate and mammalian systems. mdpi.comeur.nl Its advantages include external fertilization, rapid development, and transparent embryos, which facilitate the visualization of developmental processes. eur.nlfrontiersin.org

Fmr1 knockout (KO) zebrafish models have been generated and exhibit behavioral and synaptic characteristics relevant to FXS. researchgate.net Research findings in these models include:

Behavioral Abnormalities: Fmr1 KO zebrafish display hyperactivity, memory impairment, and autism-like social behavior deficits. frontiersin.orgresearchgate.net Studies on social behavior have shown precocious development in this domain. researchgate.net However, findings on anxiety-like behaviors have been inconsistent across different studies. researchgate.net

Synaptic and Neuronal Phenotypes: Similar to other models, the absence of FMRP in zebrafish leads to synaptic abnormalities. researchgate.net While initial knockout models showed no obvious gross morphological defects, contradicting earlier studies using morpholino-based knockdowns which reported craniofacial defects, they do recapitulate key behavioral and synaptic phenotypes of FXS. frontiersin.org

Utility in Research: The zebrafish model is particularly useful for studying embryonic development, a process more difficult to observe in utero in mammals. eur.nl It also allows for high-throughput screening, making it a promising tool for therapeutic drug discovery. researchgate.net

Mammalian models, particularly rodents, are crucial for studying the complex neurobiology and systemic effects of FMRP deficiency due to their greater physiological and genetic homology to humans. nih.gov

The laboratory mouse, Mus musculus, has been the most extensively used and validated preclinical model for FXS research. mdpi.comnih.gov Several distinct types of Fmr1 mouse models have been developed.

Fmr1 Knockout (KO) Mice: The first Fmr1 KO mouse was created in 1994 by inserting a neomycin cassette into the gene, resulting in a protein null model. mdpi.comfraxa.orgnih.gov These mice recapitulate many core features of human FXS, including macroorchidism (enlarged testes), hyperactivity, impaired motor coordination, abnormal anxiety-related responses, and deficits in learning and memory. eur.nloup.com At the cellular level, Fmr1 KO mice exhibit abnormal dendritic spine morphology, with a higher density of long, immature spines, and show altered synaptic plasticity, such as excessive mGluR-dependent long-term depression (LTD). mdpi.complos.orgelifesciences.org A second KO model (Fmr1 KO2) was later developed by deleting the promoter and first exon, creating a null for both protein and mRNA. fraxa.org

Conditional Knockout (cKO) Mice: To study the function of FMRP in specific cell types or at particular developmental stages, conditional knockout mice were created. nih.govrarediseasesjournal.com These mice have loxP sites flanking the Fmr1 promoter and first exon. fraxa.orgnih.gov By crossing them with mice expressing Cre-recombinase in a tissue-specific or inducible manner, researchers can delete Fmr1 in targeted neuronal populations, such as Purkinje cells in the cerebellum or CA1 pyramidal neurons in the hippocampus. nih.govoup.comelifesciences.org This approach has demonstrated, for example, that the loss of FMRP specifically in Purkinje cells is sufficient to cause deficits in cerebellar-dependent learning tasks like eyeblink conditioning. oup.com Similarly, deleting FMRP in hippocampal CA1 neurons impairs contextual memory formation. elifesciences.org

Point Mutation Models: Mouse models have been engineered to carry specific point mutations found in human FXS patients, such as the I304N mutation. rarediseasesjournal.com This mutation, located in one of the protein's key RNA-binding domains, abolishes FMRP's association with polyribosomes. oup.com These models are valuable for dissecting the function of specific protein domains without eliminating the protein entirely. rarediseasesjournal.com

Premutation Models: To study FXTAS and other premutation-associated conditions, "knock-in" (KI) mouse models have been developed. These mice have the normal mouse CGG repeat in the Fmr1 gene replaced with an expanded human CGG repeat (e.g., ~100 repeats). nih.govfraxa.orgresearchgate.net These models exhibit the key molecular features of the human premutation, including elevated Fmr1 mRNA levels and slightly reduced FMRP levels. nih.govfrontiersin.org Behaviorally, CGG KI mice show motor deficits, anxiety, and impairments in learning and memory that can worsen with increasing repeat length. researchgate.net A recent model with 341 repeats was developed, but surprisingly, it did not show the DNA methylation characteristic of the full mutation in humans, suggesting species-specific differences in gene silencing mechanisms. eneuro.org

Table 2: Overview of Mus musculus FMR-1 Models
Model TypeGenetic ModificationKey Research Findings
Knockout (KO) Complete deletion or disruption of the Fmr1 gene. mdpi.comfraxa.orgRecapitulates core FXS phenotypes: macroorchidism, hyperactivity, learning deficits, abnormal dendritic spines, and exaggerated LTD. mdpi.comeur.nloup.com
Conditional KO (cKO) Fmr1 gene flanked by loxP sites for cell-type specific deletion via Cre-recombinase. fraxa.orgnih.govAllows for dissection of FMRP's role in specific brain regions and cell types (e.g., Purkinje cells, hippocampal CA1 neurons). oup.comelifesciences.org
Point Mutation Introduction of a specific missense mutation (e.g., I304N) found in human patients. rarediseasesjournal.comHelps to understand the function of specific FMRP domains, such as its role in ribosome association. oup.com
Premutation (CGG KI) Replacement of mouse CGG repeat with an expanded human repeat (55-200 CGGs). nih.govresearchgate.netModels FXTAS; shows elevated Fmr1 mRNA, mild FMRP reduction, motor deficits, and anxiety. nih.govresearchgate.net

More recently, Fmr1 knockout (KO) rat models have been developed, offering an alternative mammalian system for FXS research. escholarship.org Rats have a more complex behavioral repertoire compared to mice, which may be advantageous for modeling certain aspects of a neurodevelopmental disorder. escholarship.org The generation of rat models has been accelerated by technologies like zinc-finger nucleases (ZFNs) and CRISPR-Cas9. escholarship.orgnih.gov

The Fmr1 KO rat, typically on a Sprague-Dawley background, shows a complete absence of the FMRP protein. envigo.cominotiv.com These models replicate many findings from mice and humans, including:

Physiological and Cellular Phenotypes: Like mice, the rat KO model exhibits macroorchidism, enhanced protein synthesis, and increased dendritic spine density on hippocampal CA1 pyramidal neurons. escholarship.orgnih.gov

Behavioral and Cognitive Deficits: Fmr1 KO rats show impaired learning and memory, particularly in hippocampal-dependent tasks. escholarship.orgfrontiersin.org They also exhibit altered sensory processing, with reduced neuronal firing rates to speech sounds in the primary auditory cortex. escholarship.org Some preliminary findings suggest perseverative chewing behavior and decreased juvenile play. envigo.cominotiv.com Interestingly, unlike the mouse model, the rat model does not appear to show hyperactivity in the open field test. nih.gov One specific rat model, initially described as a knockout, was later found to express a transcript with a deletion of exon 8, leading to attentional deficits. nih.gov

Mammalian Models

Mus musculus (Fmr1 knockout mice, conditional knockout, point mutation models, premutation models)

Cellular Models for this compound Studies

A diverse array of cellular models has been crucial for investigating the function of this compound and the pathology of its absence. These models provide a platform to study the molecular mechanisms underlying Fragile X syndrome (FXS) in a controlled environment.

Human Embryonic Stem Cells (hESCs): hESCs derived from FXS-affected embryos have been invaluable for studying the developmental aspects of the disorder. nih.gov These cells, despite carrying the full mutation, initially express the FMR1 gene, which then becomes silenced upon differentiation, mirroring the process in human fetuses. nih.govmdpi.com This unique characteristic allows researchers to dissect the temporal sequence of epigenetic silencing events. nih.gov Studies using FXS hESCs have shown that while some cell lines maintain FMR1 expression in their undifferentiated state, the gene is progressively inactivated as they differentiate into neurons. mdpi.com Furthermore, analysis of ribosomes from FMR1 knockout hESCs has revealed increased protein translation rates and the presence of a dormant ribosome subpopulation not found in wild-type cells. biorxiv.org

Induced Pluripotent Stem Cells (iPSCs): iPSCs generated from the somatic cells of FXS patients have become a cornerstone of FMRP research. mdpi.complos.org These cells retain the epigenetic silencing of the FMR1 gene, providing a patient-specific model to study disease mechanisms. mdpi.com Reprogramming of patient fibroblasts into iPSCs has shown that while the FMR1 gene remains largely inactive, there can be variations in the CGG-repeat length. plos.org iPSC-derived neurons from FXS patients exhibit aberrant differentiation and impaired neuronal activity, highlighting FMRP's critical role in early human neurodevelopment. plos.orgmdpi.com These models have been instrumental in testing therapeutic strategies, such as targeted demethylation to reactivate the FMR1 gene. nih.gov

Patient-Derived Cell Lines: In addition to iPSCs, other patient-derived cells are routinely used.

Primary Fibroblasts: Fibroblasts from FXS patients have been used to generate iPSCs and to study the baseline cellular and molecular characteristics of the syndrome. mdpi.complos.org However, studies have noted that the rate of protein synthesis in fibroblasts from FXS individuals may show different trends compared to other cell types, suggesting cell-specific functions of FMRP. plos.org

Lymphoblastoid Cells: These cells, derived from B lymphocytes, provide a readily accessible source of patient material for studying FMRP expression and the effects of potential therapeutic compounds.

Peripheral Lymphocytes: Peripheral blood lymphocytes are frequently used for diagnostic purposes, allowing for the detection and quantification of FMRP. mdpi.comresearchgate.net Immunocytochemistry on blood smears can distinguish between individuals with and without FMRP expression. researchgate.net Studies have also measured FMRP levels in peripheral blood mononuclear cells (PBMCs) to understand the relationship between CGG repeat size, methylation, and protein expression. nih.gov

Cortical-Striatal Co-cultures: These co-culture systems are used to investigate the role of FMRP in specific neural circuits. For instance, they have been employed to study synapse density and morphology of medium spiny neurons in the striatum. nih.govnih.gov Research using this model has shown that neurons lacking FMRP have deficits in dendritic spine density and synaptic puncta. nih.gov These co-cultures, sometimes involving astrocytes, have also revealed how FMRP deficiency can lead to hyperexcitable cortical networks. mcmaster.ca

HeLa and COS Cells: These are common cell lines used for transient expression studies to investigate basic molecular functions of FMRP, such as its interaction with other proteins and its role in translational regulation.

The following table summarizes the key applications of these cellular models in this compound research.

Cellular ModelKey Applications in this compound Research
Human Embryonic Stem Cells (hESCs) Studying developmental timing of FMR1 gene silencing; Investigating early epigenetic events. nih.govmdpi.com
Induced Pluripotent Stem Cells (iPSCs) Modeling patient-specific disease pathology; Testing therapeutic strategies like gene reactivation; Studying neuronal differentiation and activity. mdpi.complos.orgmdpi.comnih.gov
Patient-Derived Cell Lines
Primary FibroblastsSource for iPSC generation; Investigating cell-type specific FMRP functions. mdpi.complos.orgplos.org
Lymphoblastoid CellsAccessible model for studying FMRP expression and drug screening.
Peripheral LymphocytesDiagnostic quantification of FMRP levels; Correlating protein expression with genetic features. mdpi.comresearchgate.netnih.gov
Cortical-Striatal Co-cultures Investigating FMRP's role in specific neural circuit formation, synapse density, and morphology. nih.govnih.govmcmaster.ca
HeLa and COS Cells Basic research on FMRP's molecular interactions and functions through transient expression.

Advanced Research Methodologies for this compound Analysis

The study of this compound has been significantly advanced by the application of cutting-edge research methodologies that allow for a deeper understanding of its structure, function, and regulation.

Proteomic Analysis

Proteomics, the large-scale study of proteins, has provided significant insights into the molecular consequences of FMRP loss. nih.gov

Mass Spectrometry for Synaptic Proteome: Mass spectrometry-based proteomics has been a powerful tool for analyzing the complex protein landscape of synapses in the context of FXS. nih.govmolecular-synapse.org This technique has been used to identify and quantify thousands of proteins in synaptic fractions, revealing widespread changes in the synaptic proteome of Fmr1 knockout mice. nih.govnih.gov These studies have uncovered the dysregulation of proteins involved in synaptic plasticity, RNA translation, and mitochondrial function. nih.gov

SILAM (Stable Isotope Labeling with Amino acids in Mammals): SILAM is a quantitative proteomic technique used to compare protein expression between different states. In FXS research, SILAM has been combined with mass spectrometry to analyze protein expression in synaptic fractions of Fmr1 knockout mice. nih.gov This approach revealed an age-dependent upregulation of numerous synaptic proteins in young knockout mice, which was not observed in adults, suggesting a developmental role for FMRP in regulating protein synthesis. nih.gov

Transcriptomic and Translatome Analysis

Analyzing the full complement of RNA transcripts (transcriptome) and the subset of mRNAs being actively translated (translatome) is crucial for understanding FMRP's role as an RNA-binding protein that regulates translation. frontiersin.org Affinity purification techniques followed by RNA sequencing allow for the identification of mRNAs that are actively being translated in specific cellular compartments, such as developing neurites. frontiersin.org In the context of FXS, RNA-sequencing of iPSC-derived neurons has revealed altered expression of genes involved in synaptic function and neurodevelopment, with significant enrichment of FMRP targets and autism-related genes among the downregulated transcripts. mdpi.com

Structural Biology Approaches

Understanding the three-dimensional structure of FMRP and its interactions with other molecules is key to deciphering its function.

Cryo-electron Microscopy (Cryo-EM): Cryo-EM has been utilized to visualize FMRP in complex with the ribosome at high resolution. nih.govnih.govresearchgate.net These studies have shown that FMRP binds directly to the 80S ribosome, specifically interacting with the ribosomal protein L5 in the intersubunit space. nih.govresearchgate.net This binding position is proposed to inhibit translation by sterically hindering the association of tRNA and elongation factors. nih.govnih.gov Cryo-EM analysis of ribosomes from FMR1-KO hESCs has further provided insights into ribosome dormancy in the absence of FMRP. biorxiv.org

Homology Modeling and Docking Studies: In the absence of a full experimental structure, computational methods like homology modeling are used to predict the tertiary structure of FMRP based on the known structures of related proteins. biomedpharmajournal.orgnih.govresearchgate.net These models are then used in molecular docking studies to predict how FMRP interacts with other proteins and RNA molecules. biomedpharmajournal.orgjabonline.in For example, docking studies have been used to investigate the interaction between FMRP and its interacting proteins, suggesting that mutations can alter binding energies and affect protein-protein interactions. biomedpharmajournal.org

Genomic and Epigenomic Editing Techniques

The advent of powerful gene-editing tools has opened up new avenues for both studying and potentially correcting the underlying cause of FXS.

CRISPR/Cas9 for Gene Reactivation: The CRISPR/Cas9 system has been successfully used to directly target and edit the FMR1 gene. One approach involves using CRISPR/Cas9 to excise the expanded CGG repeat sequence from the gene in FXS iPSCs. plos.orgmdpi.com This removal of the repeat has been shown to lead to the reactivation of FMR1 transcription and the restoration of FMRP production. frontiersin.orgplos.org

Targeted Demethylation: A major cause of FMR1 silencing in FXS is the hypermethylation of the promoter and the CGG repeat region. nih.gov Researchers have engineered a nuclease-deficient Cas9 (dCas9) fused to the catalytic domain of the TET1 enzyme, which can remove methylation marks. nih.govnih.gov When targeted to the CGG repeats in FXS iPSCs, this dCas9-Tet1 fusion protein successfully demethylates the region, leading to the reactivation of FMR1 expression and the rescue of neuronal abnormalities. nih.govmit.edumdpi.com Another strategy involves fusing a transcriptional activator, such as VP16 or VP192, to dCas9 and targeting it to the FMR1 promoter to enhance gene transcription. frontiersin.orgresearchgate.net

Functional Assays for FMRP Activity

A variety of in vitro and cell-based assays are used to measure the different molecular functions of FMRP.

Translational Assays: These assays are designed to measure the impact of FMRP on protein synthesis. In vitro translation systems and radiolabeling assays in cells, such as peripheral blood mononuclear cells (PBMCs), are used to assess global protein synthesis rates in the presence or absence of FMRP. plos.org

Splicing Assays: FMRP has been implicated in the regulation of alternative splicing. Splicing assays, often using reporter minigenes in cultured cells, can be used to determine if FMRP influences the inclusion or exclusion of specific exons in its target mRNAs.

RNA Binding Assays: These assays are fundamental to understanding how FMRP recognizes its mRNA targets. Techniques like filter binding assays, gel shift assays (electrophoretic mobility shift assays), and RNA immunoprecipitation (RIP) are used to measure the binding affinity and specificity of FMRP for different RNA sequences and structures, such as G-quadruplexes. oup.comnih.govresearchgate.netoup.combiologists.com For example, RNA capture assays have been used to demonstrate that the RGG box of FMRP binds with high affinity to G-quadruplex RNA structures. oup.com

The table below provides a summary of these advanced research methodologies and their specific applications in studying the this compound.

MethodologySpecific TechniqueApplication in this compound Research
Proteomic Analysis Mass Spectrometry, SILAMIdentifying and quantifying changes in the synaptic proteome in FXS models; Revealing age-dependent protein dysregulation. nih.govnih.gov
Transcriptomic and Translatome Analysis RNA-Sequencing, Affinity Purification of translating ribosomesIdentifying FMRP's mRNA targets; Analyzing gene expression changes in FXS neurons. mdpi.comfrontiersin.org
Structural Biology Approaches Cryo-electron Microscopy (Cryo-EM), Homology Modeling & DockingVisualizing FMRP-ribosome interactions; Predicting FMRP's 3D structure and its interactions with other molecules. nih.govnih.govbiomedpharmajournal.org
Genomic and Epigenomic Editing CRISPR/Cas9, dCas9-TET1, dCas9-VP16/192Excising expanded CGG repeats to reactivate FMR1; Removing repressive DNA methylation to restore gene expression. nih.govfrontiersin.orgplos.org
Functional Assays Translational assays, Splicing assays, RNA binding assays (e.g., RIP, Gel Shift)Measuring FMRP's effect on protein synthesis rates; Assessing its role in alternative splicing; Determining its RNA binding specificity and affinity. plos.orgoup.comoup.com

In Vitro and In Vivo Gene Expression Studies (e.g., DMS footprinting, reporter assays, quantitative methods for RNA levels)

The investigation of this compound (FMRP) function and its role in gene expression regulation relies on a variety of sophisticated in vitro and in vivo research methodologies. These techniques allow scientists to dissect the molecular mechanisms underlying FMRP's activity, from its direct interaction with RNA to its influence on transcription and translation.

DMS Footprinting:

Dimethyl sulfate (B86663) (DMS) footprinting is a high-resolution chemical probing technique used to analyze RNA structure and RNA-protein interactions at the nucleotide level. nih.govresearchgate.netbiorxiv.org DMS methylates adenine (B156593) (at N1) and cytosine (at N3) bases that are not protected by base-pairing or protein binding. nih.govescholarship.org The sites of modification can be identified by primer extension, where reverse transcriptase stalls at the modified base. A "footprint," or a region of protection from DMS modification, reveals where the protein of interest, such as FMRP, binds to the RNA. nih.govmdpi.com

In vitro DMS footprinting has been instrumental in characterizing the binding of FMRP to its target mRNAs. For instance, this method was used to study the interaction between FMRP and a specific structural motif in the superoxide (B77818) dismutase 1 (Sod1) mRNA. plos.org In these experiments, the RNA is first folded into its desired structure, often by heating and slow cooling. nih.gov It is then incubated with and without the FMRP protein before being treated with DMS. nih.govplos.org The resulting modification patterns are compared, revealing that FMRP specifically protects loop regions within the Sod1 mRNA structure, indicating direct binding and suggesting a mechanism for translational regulation. plos.org This technique has also been applied to understand how FMRP recognizes and binds to G-quadruplex (rG4) structures within various mRNAs, a key aspect of its function in translational control. mdpi.com

In vivo DMS footprinting has been employed to study protein-DNA interactions within the FMR1 promoter. These studies have identified specific protein footprints in the active, but not the silenced, FMR1 gene, providing insights into its transcriptional regulation. oup.com

Reporter Assays:

Reporter assays are a cornerstone for studying gene expression and are particularly useful for elucidating the translational control exerted by FMRP. These assays typically involve linking a regulatory RNA sequence from an FMRP target gene to a reporter gene, such as luciferase or green fluorescent protein (GFP). The amount of reporter protein produced reflects the regulatory activity of the RNA sequence and any interacting proteins.

Luciferase-based reporter systems are widely used to demonstrate FMRP-dependent translational repression. mdpi.combiorxiv.org For example, a G-quadruplex forming sequence from an FMRP target mRNA can be inserted into the untranslated region (UTR) of a luciferase reporter construct. mdpi.com When co-expressed with FMRP, a decrease in luciferase activity compared to a control indicates that FMRP is repressing translation through this RNA element. mdpi.combiorxiv.org Studies have shown that FMRP can inhibit the translation of reporter mRNAs containing G-quadruplex structures, and this repression is often dependent on the RGG box domain of the protein. biorxiv.orgbiorxiv.org

Furthermore, reporter lines have been engineered in human induced pluripotent stem cells (iPSCs) by knocking in a Nano-luciferase (Nluc) gene into the endogenous FMR1 locus. frontiersin.org In these systems, luciferase activity faithfully reports the expression level of the FMR1 gene itself, providing a powerful tool for high-throughput screening of compounds that could reactivate the silenced gene in Fragile X syndrome. frontiersin.org

Quantitative Methods for RNA Levels:

Quantitative reverse transcription PCR (qRT-PCR or RT-qPCR) is a fundamental technique for accurately measuring the abundance of specific RNA transcripts. This method is extensively used in FMRP research to quantify FMR1 mRNA levels in various biological samples and experimental conditions. frontiersin.orgbiorxiv.org

The process involves isolating total RNA, converting it to complementary DNA (cDNA) through reverse transcription, and then using PCR to amplify the target sequence. frontiersin.org The amplification is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes. frontiersin.org The relative expression of the target gene is typically calculated using the comparative CT (ΔΔCT) method, where the amount of target mRNA is normalized to an internal control or housekeeping gene, such as HPRT or β-actin. frontiersin.orgbiorxiv.org

Researchers have used qRT-PCR to:

Demonstrate elevated FMR1 mRNA levels in individuals with premutation alleles. nih.gov

Show the loss of FMR1 mRNA in cells with a full mutation. frontiersin.org

Analyze the dynamic, development-dependent expression of Fmr1 in the mouse hippocampus. biorxiv.org

Validate the effects of experimental manipulations, such as CRISPR-mediated gene activation, on FMR1 transcription. frontiersin.org

Research MethodApplication in this compound ResearchKey Findings
DMS Footprinting Identifies specific RNA nucleotides where FMRP binds.FMRP protects specific loop regions and G-quadruplex structures in target mRNAs, such as Sod1. mdpi.complos.org
Reporter Assays Measures the effect of FMRP on the translation of target mRNAs.FMRP represses the translation of reporter genes containing specific RNA elements like G-quadruplexes. mdpi.combiorxiv.org Engineered reporter cell lines allow for screening of FMR1 gene reactivating compounds. frontiersin.org
Quantitative RT-PCR Quantifies the level of FMR1 mRNA expression.Confirmed elevated mRNA in premutation carriers and loss of mRNA in full mutation carriers. frontiersin.orgnih.gov Tracks changes in gene expression during development and in response to therapeutic interventions. frontiersin.orgbiorxiv.org

Behavioral Phenotyping in Animal Models (e.g., altered spontaneous behaviors, cognitive impairment, hyperactivity, social interactions)

Animal models, particularly the Fmr1 knockout (KO) mouse, are indispensable tools for studying the behavioral consequences of FMRP deficiency and for testing potential therapeutic strategies. These models replicate many of the core behavioral phenotypes observed in humans with Fragile X syndrome. escholarship.org

Altered Spontaneous Behaviors:

Fmr1 KO mice exhibit several altered spontaneous behaviors, often indicative of anxiety and repetitive tendencies. In the elevated plus maze, a test for anxiety-like behavior, results have been variable, with some studies reporting reduced anxiety (more time spent in the open arms) and others showing increased anxiety depending on the specific test conditions and genetic background. plos.org These mice also display increased repetitive behaviors, such as excessive self-grooming and marble burying, which are considered analogous to the stereotypic behaviors seen in individuals with autism spectrum disorders. nih.gov

Cognitive Impairment:

Cognitive deficits are a hallmark of Fragile X syndrome, and Fmr1 KO mice display impairments in various learning and memory tasks. scispace.com While initial studies sometimes reported mild or task-specific deficits, more recent and refined testing has identified robust impairments. nih.govscispace.com For example, Fmr1 KO mice show deficits in:

Contextual Fear Conditioning: Difficulty in associating a specific environment with an aversive stimulus. biorxiv.org

Morris Water Maze: Impairments in spatial learning and memory, although this can be inconsistent across studies. scispace.com

Passive Avoidance Tasks: Deficits in learning to avoid an environment where they previously received a negative stimulus. biorxiv.org

Object Recognition: Inability to discriminate between a familiar and a novel object, indicating impaired recognition memory. researchgate.net

Visuospatial Discrimination and Reversal Learning: Fmr1 KO mice are impaired in the acquisition of tasks that require discriminating between visual cues and are slower to adapt when the rules are reversed. nih.gov

These cognitive dysfunctions are linked to underlying synaptic abnormalities in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus. nih.gov

Hyperactivity:

Social Interactions:

Deficits in social behavior are a core feature of Fragile X syndrome. Fmr1 KO mice recapitulate these deficits, exhibiting abnormal social interactions in various paradigms. biorxiv.orgescholarship.org

Three-Chamber Social Approach Test: While KO mice may show a normal preference for a stranger mouse over an object (sociability), they often fail to show a preference for a novel mouse over a familiar one, indicating deficits in social novelty recognition and social memory. nih.govbiorxiv.org

Tube Test for Social Dominance: Fmr1 KO mice are typically submissive, retreating more frequently than wild-type mice in head-to-head encounters in a narrow tube, which may reflect social anxiety or deficits in social hierarchy establishment. mdpi.comescholarship.org

These behavioral findings validate the Fmr1 KO mouse as a crucial model for understanding the neurobiology of Fragile X syndrome and for the preclinical evaluation of novel treatments. escholarship.org

Behavioral DomainTest ParadigmKey Findings in Fmr1 KO Mice
Altered Spontaneous Behaviors Elevated Plus Maze, Marble BuryingAltered anxiety-like behaviors; increased repetitive/stereotypic behaviors (e.g., self-grooming). plos.org
Cognitive Impairment Morris Water Maze, Fear Conditioning, Object RecognitionDeficits in spatial learning, contextual memory, and recognition memory. researchgate.netbiorxiv.orgscispace.com
Hyperactivity Open Field TestIncreased locomotor activity and total distance traveled compared to wild-type controls. frontiersin.orgbiorxiv.org
Social Interactions Three-Chamber Test, Tube Test for Social DominanceReduced social novelty preference, impaired social memory, and subordinate social status. nih.govbiorxiv.orgescholarship.org

Theoretical Frameworks and Hypotheses in Fmr 1 Protein Research

mGluR Theory of Fragile X Syndrome Pathophysiology

The metabotropic glutamate (B1630785) receptor (mGluR) theory of Fragile X syndrome (FXS) posits that many of the neurological and psychiatric symptoms of the disorder arise from exaggerated signaling through Group 1 mGluRs, particularly mGluR5. mdpi.comnih.govnih.gov This theory is built on the observation that the Fragile X Messenger Ribonucleoprotein (FMRP), which is absent or deficient in FXS, and mGluR5 signaling have opposing effects on protein synthesis at the synapse. nih.govoup.com

Normally, FMRP acts as a translational repressor for a specific set of mRNAs at the synapse. nih.govresearchgate.net Activation of mGluR5, on the other hand, stimulates the synthesis of proteins necessary for certain forms of synaptic plasticity, such as long-term depression (LTD). mdpi.comnih.gov In the absence of FMRP, the mGluR5-initiated protein synthesis proceeds unchecked, leading to excessive production of these proteins and, consequently, exaggerated mGluR-dependent LTD. mdpi.comnih.gov This imbalance is believed to contribute significantly to the cognitive impairments and other features of FXS. mdpi.comnih.gov

Key points of the mGluR theory include:

Opposing Functions: FMRP and mGluR5 have functionally antagonistic roles in regulating synaptic protein synthesis. nih.govoup.com

Exaggerated Signaling: In FXS, the lack of FMRP leads to overactive mGluR5 signaling. nih.govresearchgate.net

Altered Synaptic Plasticity: This results in excessive mGluR-LTD, a form of synaptic weakening. mdpi.comnih.gov

Therapeutic Target: The theory suggests that reducing mGluR5 signaling could be a viable therapeutic strategy for FXS. nih.govfrontiersin.org

Preclinical studies in animal models of FXS have provided substantial support for this theory. Genetic reduction of mGluR5 in Fmr1 knockout mice has been shown to correct a range of FXS-like phenotypes, including cognitive deficits and audiogenic seizures. nih.gov Furthermore, pharmacological inhibition of mGluR5 with antagonists has demonstrated the reversal of various behavioral and cellular abnormalities in these models. mdpi.comfrontiersin.org For instance, the mGluR5 antagonist MPEP was shown to rescue behavioral defects and neuronal spine abnormalities in Fmr1 knockout mice. mdpi.com These findings have provided a strong rationale for the clinical investigation of mGluR5 negative allosteric modulators (NAMs) in individuals with FXS. frontiersin.org

RNA Toxicity Hypotheses in FMR1 Premutation Carriers (e.g., miRNA dysregulation, mitochondrial abnormalities, ubiquitin-positive inclusions)

Individuals who carry an FMR1 premutation (55-200 CGG repeats) are at risk for a spectrum of clinical disorders, most notably the Fragile X-associated tremor/ataxia syndrome (FXTAS). researchgate.netnin.nl Unlike the full mutation that leads to FXS through gene silencing, the premutation is associated with a "toxic gain-of-function" of the FMR1 mRNA. psychiatriapolska.plfrontiersin.org This RNA toxicity is believed to be the primary driver of the pathophysiology in premutation carriers.

The central hypothesis is that the expanded CGG repeats in the FMR1 mRNA lead to the sequestration of various cellular proteins, thereby disrupting their normal functions. researchgate.netfrontiersin.org This leads to a cascade of downstream cellular and molecular abnormalities.

miRNA Dysregulation

A significant consequence of the toxic FMR1 mRNA is the dysregulation of microRNA (miRNA) biogenesis. psychiatriapolska.plnih.gov The expanded CGG-repeat RNA has been shown to bind and sequester key components of the miRNA processing machinery, such as the DiGeorge syndrome critical region 8 (DGCR8) protein and its partner, Drosha. psychiatriapolska.plfrontiersin.org

This sequestration impairs the cleavage of primary miRNAs (pri-miRNAs) into precursor miRNAs (pre-miRNAs), leading to a global reduction in mature miRNA levels in the brains of FXTAS patients and in cellular models. nih.govresearchgate.net Since miRNAs are critical post-transcriptional regulators of gene expression, their widespread dysregulation can have profound effects on neuronal function and survival. psychiatriapolska.plcore.ac.uk Studies have shown that overexpression of DGCR8 can rescue neuronal death induced by the expanded CGG repeats, highlighting the importance of this pathway. psychiatriapolska.pl

Mitochondrial Abnormalities

Emerging evidence strongly implicates mitochondrial dysfunction as a key component of the pathology in FMR1 premutation carriers. nih.govfrontiersin.orgportlandpress.com Studies in fibroblasts, lymphocytes, and brain samples from premutation carriers have revealed a range of mitochondrial deficits, including:

Altered mitochondrial morphology, such as the appearance of "donut-shaped" mitochondria. mdpi.com

Impaired oxidative phosphorylation and reduced ATP production. frontiersin.orgnih.gov

Increased production of reactive oxygen species (ROS) and oxidative stress. frontiersin.orgportlandpress.com

Defects in mitochondrial trafficking and dynamics. nih.gov

These mitochondrial abnormalities are observed early in development in mouse models and are thought to contribute to the late-onset neurodegeneration seen in FXTAS. nih.gov The underlying mechanisms may involve the toxic effects of the FMR1 mRNA on the expression or function of proteins involved in mitochondrial biogenesis and function. mdpi.comfrontiersin.org

Ubiquitin-Positive Inclusions

A neuropathological hallmark of FXTAS is the presence of eosinophilic, ubiquitin-positive intranuclear inclusions in both neurons and astrocytes throughout the brain. nih.govfrontiersin.orgencyclopedia.pub These inclusions are aggregates of various proteins and also contain the FMR1 mRNA with the expanded CGG repeat. encyclopedia.pub

The sequestration of proteins into these inclusions is a key aspect of the RNA toxicity model. researchgate.net Besides ubiquitin, these inclusions contain a heterogeneous mix of proteins, including heat shock proteins, RNA-binding proteins like hnRNP A2, and components of the proteasome degradation pathway. encyclopedia.pubeur.nl The formation of these inclusions is thought to disrupt cellular processes by depleting the available pool of essential proteins, leading to cellular dysfunction and, ultimately, neurodegeneration. researchgate.netencyclopedia.pub The presence of these inclusions is a diagnostic criterion for FXTAS and is also observed in mouse models of the disease. nih.goveur.nl

FMRP as a General Repressor vs. Selective Regulator of Translation

A central question in FMRP research is the nature of its role in translational regulation. While it is widely accepted that FMRP functions as a translational repressor, there is ongoing debate about whether it acts as a general repressor of a broad range of mRNAs or as a highly selective regulator of a specific subset of transcripts. kuleuven.bepnas.org

Evidence suggests that FMRP can bind to a significant portion of brain mRNAs, with estimates around 4% of total fetal brain transcripts. kuleuven.be Large-scale studies have identified hundreds to over a thousand potential mRNA targets of FMRP. researchgate.netoup.com These targets are enriched for proteins involved in synaptic structure and function, neuronal development, and signaling pathways. researchgate.netpnas.org The sheer number and diversity of these targets support the idea of a broader regulatory role for FMRP.

However, other research points towards a more selective function. Some studies have proposed that FMRP's interaction with its targets is mediated by specific RNA structures, such as G-quadruplexes, or through its association with other RNA-binding proteins and non-coding RNAs like BC1. kuleuven.be The "kissing complex" model, for instance, suggests a specific interaction motif. pnas.org

More recent findings have even suggested that FMRP may have a primary, high-affinity target, such as the mRNA for diacylglycerol kinase kappa (DgkK), and that the broader effects on translation could be downstream consequences of regulating this master regulator of lipid signaling. pnas.org

Furthermore, the regulatory role of FMRP appears to be context-dependent, varying with cell type, developmental stage, and neuronal compartment. elifesciences.orgfrontiersin.org For example, FMRP seems to regulate different sets of mRNAs in the cell body versus the dendrites of hippocampal neurons. elifesciences.org This suggests a highly nuanced and specific regulatory function rather than a general, indiscriminate repression.

The current understanding is likely an integration of these views, where FMRP acts on a large, but specific, set of mRNAs, with its regulatory activity being finely tuned by cellular context and its interaction with a complex network of protein and RNA partners.

Developmental and Age-Dependent Regulation of FMRP Expression and Function

The expression and function of FMRP are dynamically regulated throughout development and across the lifespan, which has significant implications for the pathophysiology of FXS and related disorders.

FMRP expression is highest during early brain development, coinciding with critical periods of synaptogenesis and synaptic refinement. biologists.comportlandpress.comjneurosci.org During this time, FMRP plays a crucial role in establishing normal cortical architecture and synaptic connectivity. portlandpress.com Loss of FMRP during this period leads to an overabundance of immature dendritic spines and altered synaptic plasticity. portlandpress.com Studies in Fmr1 knockout mice have shown that many of the synaptic protein expression changes are most pronounced at a young age and are largely normalized in adulthood. pnas.orgnih.gov This suggests that FMRP's influence on the synaptic proteome is strongly age-dependent. pnas.org

FMRP is also expressed in the adult brain, and its continued presence is necessary for normal synaptic function and plasticity. biorxiv.org Reintroducing FMRP into adult Fmr1 knockout mice can rescue some of the plasticity deficits, indicating an ongoing role for the protein in the mature brain. biorxiv.org However, the consequences of FMRP absence can also be age-dependent. For example, in the prefrontal cortex of Fmr1 knockout mice, deficits in long-term potentiation (LTP) emerge in an age-dependent manner, being present in older mice but not in young adults. oup.com

This developmental and age-dependent regulation suggests that the therapeutic window for interventions targeting FMRP-related pathways may vary depending on the specific phenotype and the developmental stage. Early intervention during critical developmental periods might be crucial for correcting deficits in brain wiring, while interventions in adulthood may still be effective for modulating ongoing synaptic dysfunction.

Q & A

Q. What experimental methods are recommended for detecting and quantifying FMR-1 protein levels in neurological tissues?

To detect this compound, researchers commonly use Western blotting with antibodies specific to FMRP (this compound) and validate results with mass spectrometry (MS) for precise quantification. For tissue samples, homogenization in RIPA buffer with protease inhibitors is critical to prevent degradation. Normalization to housekeeping proteins (e.g., β-actin) is essential to account for loading variability. For low-abundance samples, immunoprecipitation-coupled MS enhances sensitivity . Cross-validation with RNA FISH or qRT-PCR for FMR1 mRNA levels can resolve discrepancies between protein and transcript data .

Q. How does the absence of this compound contribute to Fragile X Syndrome (FXS) pathogenesis?

this compound regulates synaptic protein synthesis by binding to mRNA targets, including those encoding ion channels (e.g., GABAB receptors) and plasticity-related proteins. Its absence disrupts metabotropic glutamate receptor (mGluR)-dependent long-term depression (LTD), leading to exaggerated synaptic pruning and dendritic spine immaturity. Experimental models (e.g., Fmr1 knockout mice) show hyperexcitability and behavioral deficits, which are reversible with mGluR5 antagonists .

Q. What genetic assays are used to identify CGG repeat expansions in the FMR1 gene?

PCR-based sizing is used for alleles with <200 CGG repeats, while Southern blotting detects full mutations (>200 repeats) and methylation status. Triplet-primed PCR (TP-PCR) improves sensitivity for premutation carriers (55–200 repeats). For clinical research, methylation-specific MLPA combines repeat sizing and methylation analysis in a single assay .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictory data on this compound interactions?

Conflicting reports on FMR-1’s RNA-binding domains (e.g., KH domains vs. RGG box) can be addressed using multidimensional NMR spectroscopy and X-ray crystallography . For example, <sup>15</sup>N-<sup>1</sup>H HSQC NMR experiments reveal dynamic regions in the protein, while crystallography provides high-resolution static structures. Molecular dynamics simulations (e.g., AMBER or GROMACS) model conformational changes during RNA binding .

Q. Table 1: Key Parameters for NMR-Based FMR-1 Analysis

ParameterRecommendationReference
Protein Concentration≥0.5 mM (non-aggregated in 20 mM buffer)
Temperature25°C (298 K) for stability
Data Processing SoftwareNMRPipe, CARA, or Bruker TopSpin

Q. What experimental designs address maternal environmental effects on FMR-1 function in offspring?

To study maternal Fmr1 genotype impacts, use cross-fostering experiments in mice. For example, wild-type (WT) pups reared by Fmr1<sup>−/−</sup> mothers exhibit enhanced GABAB receptor sensitivity, detectable via baclofen-induced locomotor assays . Control for pup genotype and maternal care behavior by including WT/WT and KO/KO fostering pairs .

Q. How can researchers reconcile contradictory findings on FMRP expression in psychiatric disorders?

Discrepancies in FMRP levels in schizophrenia or autism may stem from post-mortem sample variability (e.g., agonal state, pH). Standardize protocols using fresh-frozen tissue with matched controls. Single-cell RNA sequencing identifies neuron-specific FMR1 expression, while phospho-specific antibodies distinguish active vs. inactive FMRP isoforms .

Q. What high-throughput screening (HTS) strategies identify FMR-1-targeted therapeutics?

Use yeast three-hybrid systems to screen small molecules that restore FMRP-RNA interactions. For synaptic rescue, primary neuronal cultures from Fmr1 KO mice treated with mGluR5 modulators (e.g., MPEP) can be paired with calcium imaging or MEA (microelectrode array) assays. Validate hits in vivo using fMRI or behavioral tests (e.g., marble-burying for anxiety) .

Q. How do cross-species differences in FMR-1 homologs impact translational research?

Drosophila (dfmr1) and zebrafish (fmr1) models lack full conservation of human FMRP RNA-binding domains. Use chimeric proteins with human domains in animal models to assess functionality. CRISPR-Cas9 knock-in of human CGG repeats in mice recapitulates methylation and silencing patterns observed in FXS patients .

Methodological Resources

  • Structural Analysis : NMR data repositories (BMRB) and software (CNS, PyMOL) .
  • Genetic Screening : MRC-Holland MLPA kits for FMR1 methylation analysis .
  • Proteomics : PRIDE database for MS datasets; guidelines in Clinical Chemistry .

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